molecular formula C8H10ClN3O2 B6228096 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole CAS No. 1341648-03-0

4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

Cat. No.: B6228096
CAS No.: 1341648-03-0
M. Wt: 215.64 g/mol
InChI Key: PZFGFGNMVJNXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-cyclopentyl-3-nitro-1H-pyrazole is a chemically engineered small molecule that serves as a versatile building block in medicinal chemistry and drug discovery research. Its structure incorporates a pyrazole heterocycle, which is recognized as a privileged scaffold in the design of pharmacologically active compounds . The presence of both electron-withdrawing nitro and chloro groups on the pyrazole core, along with the lipophilic cyclopentyl substituent, makes this compound a valuable intermediate for further synthetic exploration, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Pyrazole derivatives are of significant interest in oncology research, particularly in the development of protein kinase inhibitors (PKIs) . The pyrazole scaffold is a key structural component in several FDA-approved kinase inhibitors, and its incorporation is often aimed at enhancing binding affinity and selectivity . While the specific biological profile of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole requires further investigation, its structural features align with compounds explored for their potential to interact with therapeutic targets. This product is intended for research purposes as a synthetic precursor or a structural motif in the design of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1341648-03-0

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

4-chloro-1-cyclopentyl-3-nitropyrazole

InChI

InChI=1S/C8H10ClN3O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4H2

InChI Key

PZFGFGNMVJNXFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a strategic framework for the solubility profiling and thermodynamic characterization of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole . Given the status of this compound as a specialized intermediate with limited public physicochemical data, this guide synthesizes theoretical prediction (SAR) with a definitive, self-validating experimental protocol.

Executive Summary

The compound 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole (CAS: 1341648-03-0) represents a critical class of functionalized pyrazoles used as intermediates in the synthesis of JAK inhibitors and other bioactive scaffolds. Its unique structural features—a lipophilic cyclopentyl moiety at N1, an electron-withdrawing nitro group at C3, and a halogen at C4—create a complex solubility profile that defies simple "like-dissolves-like" heuristics.

This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of this compound. It details the theoretical solubility hierarchy, validates the Laser Dynamic Monitoring method for precise data acquisition, and establishes the thermodynamic models required for process scale-up (crystallization and purification).

Molecular Characterization & Theoretical Solubility Profile

Structural Analysis

The solubility behavior of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole is governed by the competition between its hydrophobic and polar domains.

  • Hydrophobic Domain (Lipophilic): The cyclopentyl ring and 4-chloro substituent significantly increase the LogP compared to the parent pyrazole. This predicts enhanced solubility in non-polar to moderately polar solvents (e.g., Toluene, Ethyl Acetate).

  • Polar Domain (Electronic): The 3-nitro group introduces a strong dipole moment, facilitating interactions with polar aprotic solvents (e.g., DMSO, DMF) via dipole-dipole forces.

  • Hydrogen Bonding: The molecule lacks Hydrogen Bond Donors (HBD) but acts as a Hydrogen Bond Acceptor (HBA) via the nitro group and pyrazole nitrogens. This limits solubility in protic solvents (Water, Alcohols) unless temperature is elevated to overcome the entropic penalty of cavity formation.

Predicted Solvent Power Ranking (Hansen Solubility Logic)

Based on Group Contribution Methods, the expected solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole; Solvent overcomes lattice energy easily.
Moderately Polar Acetone, Ethyl Acetate, THFHigh Good match of dispersion (

) and polar (

) forces.
Chlorinated Dichloromethane, ChloroformHigh Favorable dispersion interactions with the chloro-pyrazole core.
Polar Protic Methanol, Ethanol, IPAModerate Limited by lack of H-bond donation from solute; highly temperature-dependent.
Non-Polar Toluene, Hexane, HeptaneLow to Moderate Soluble in Toluene (

-stacking); Poor in aliphatics (Hexane).
Aqueous WaterInsoluble High hydrophobic effect from cyclopentyl/chloro groups.

Experimental Methodology: The Self-Validating Protocol

To generate definitive solubility data (mole fraction,


), the Laser Dynamic Monitoring Method  is the industry standard for this class of compounds, offering higher precision than gravimetric analysis.
Workflow Diagram: Solubility Determination

Solubility_Protocol Start Start: Solute + Solvent Preparation Mix Equilibrium Vessel (Jacketed, Stirred) Start->Mix Weigh accurately Temp_Control Temp Control (±0.01 K) Mix->Temp_Control Set T Laser Laser Monitoring System (Transmissivity) Mix->Laser Continuous Beam Temp_Control->Mix Feedback Loop Dissolution Dissolution Point Detection (Transmissivity Max) Laser->Dissolution Signal Change Calc Calculate Mole Fraction (x1) Dissolution->Calc Mass Balance

Figure 1: Laser Dynamic Monitoring workflow for precise solubility determination. The transition from turbid to clear solution is detected by a sudden spike in laser transmissivity.

Step-by-Step Protocol
  • Preparation: Weigh 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole (

    
    ) using an analytical balance (uncertainty ±0.0001 g) into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Equilibration: Stir the suspension continuously. Circulate water from a thermostatic bath through the vessel jacket.

  • Dynamic Heating: Slowly increase temperature (< 2 K/h) while monitoring the intensity of a laser beam passing through the solution.

  • Endpoint Detection: Record the temperature (

    
    ) at which the laser intensity reaches a maximum constant value (indicating complete dissolution).
    
  • Repetition: Repeat for different solute/solvent ratios to cover the range of 278.15 K to 323.15 K.

Validation Check: Compare results with a standard gravimetric method (saturation


 filtration 

drying) at three key temperatures. Deviation should be < 3%.

Thermodynamic Modeling & Analysis

For process optimization (e.g., cooling crystallization), experimental data must be correlated using thermodynamic models.

The Modified Apelblat Equation

This empirical model is robust for pyrazole derivatives and accounts for the temperature dependence of enthalpy.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation:

  • A positive correlation between

    
     and 
    
    
    
    confirms the dissolution is endothermic (
    
    
    ).
  • The parameter

    
     reflects the variation of heat capacity during dissolution.
    
Solvent Selection for Crystallization

Using the solubility data, we apply the Van't Hoff equation to determine the dissolution enthalpy (


) and entropy (

).


Process Decision Matrix:

  • High

    
     (Steep Slope):  Indicates solubility is highly sensitive to temperature. These solvents (typically Alcohols or Toluene for this molecule) are ideal for cooling crystallization  because a moderate temperature drop yields high recovery.
    
  • Low

    
     (Flat Slope):  Solubility changes little with temperature. These are poor for cooling crystallization but may serve as good reaction solvents or anti-solvents.
    
Diagram: Solvent Selection Logic

Solvent_Selection Input Experimental Solubility Data Check_Sol Is Solubility > 5% at Reflux? Input->Check_Sol Check_Slope Is d(Solubility)/dT Steep? Check_Sol->Check_Slope Yes Anti Candidate for Anti-Solvent Check_Sol->Anti No (Too Low) Reaction Candidate for Reaction Solvent Check_Slope->Reaction No (Flat Profile) Cryst Candidate for Cooling Crystallization Check_Slope->Cryst Yes (Steep Profile)

Figure 2: Decision tree for categorizing solvents based on solubility profiles derived from thermodynamic data.

Application in Synthesis & Purification

Recrystallization Strategy

For 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole, the recommended purification method is Anti-Solvent Crystallization or Cooling Crystallization depending on the impurity profile.

  • System A (Cooling): Ethanol or Isopropanol.[1]

    • Rationale: Moderate solubility at boiling point, low solubility at 0°C. The nitro group allows sufficient interaction at high T, while the lipophilic core drives precipitation at low T.

  • System B (Anti-Solvent): Dissolve in Ethyl Acetate (Good solvent)

    
     Add Hexane or Heptane (Anti-solvent).
    
    • Rationale: The cyclopentyl group maintains solubility in EtOAc, but the overall polarity difference with Hexane forces precipitation.

Reaction Solvent Suitability
  • Nucleophilic Substitution (SNAr): Use DMF or DMSO . High solubility ensures homogeneity; high boiling points allow activation energy barriers to be overcome.

  • Reduction (Nitro to Amine): Use Methanol or Ethanol . These solvents facilitate catalytic hydrogenation (Pd/C) and are easily removed.

References

  • Standard Protocol for Solubility Measurement: Shakeel, F., et al. (2014). Solubility and thermodynamic analysis of an anti-cancer drug (lapatinib ditosylate) in different solvents. Journal of Molecular Liquids.

  • Thermodynamic Modeling (Apelblat Equation): Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.

  • Solubility of Pyrazole Derivatives (Comparative Data): Li, Z., et al. (2018). Solubility and Thermodynamic Properties of 4-Chloro-3-nitropyrazole in Different Pure Solvents. Journal of Chemical & Engineering Data.

  • Hansen Solubility Parameters (Theoretical Framework): Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Whitepaper: Safety & Hazard Profile of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

This document provides a comprehensive safety and hazard assessment for the novel heterocyclic compound, 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole. As specific toxicological and safety data for this compound are not publicly available, this guide employs a predictive hazard analysis based on established data from structurally analogous compounds, including chlorinated pyrazoles, nitropyrazoles, and other relevant chemical families. The assessment covers predicted GHS classification, toxicological profile, exposure controls, personal protective equipment (PPE), emergency procedures, and safe handling protocols. This whitepaper is intended for researchers, chemists, and drug development professionals to establish a robust framework for safe laboratory handling and risk mitigation.

Chemical Identity and Predictive Hazard Analysis

4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Its structure incorporates three key functional groups that dictate its chemical reactivity and toxicological profile: a pyrazole core, a chlorine substituent, and a nitro group.

Due to the absence of a specific Safety Data Sheet (SDS), a composite hazard profile is constructed by evaluating the known risks of its core components.

  • Pyrazole Core: The parent pyrazole ring is known to be harmful if swallowed or in contact with skin, and can cause serious eye damage.

  • 4-Chloro Substituent: The addition of chlorine to the pyrazole ring, as seen in 4-Chloro-1H-pyrazole, introduces hazards such as being harmful if swallowed, inhaled, or in contact with skin, and causing skin and serious eye irritation.[1][2]

  • 3-Nitro Substituent: The nitro group is a significant contributor to the compound's hazard profile. Nitropyrazoles are classified as acutely toxic (oral) and can cause serious eye damage.[3][4] Furthermore, nitrated heterocyclic compounds are often studied as energetic materials, suggesting a potential for thermal instability or exothermic decomposition under certain conditions.[5][6] Research into related compounds has highlighted the need for cautious handling due to sensitivity.[7]

Based on this analysis, 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole should be handled as a substance with significant acute toxicity, as well as skin and eye irritancy, and with potential for energetic decomposition.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties
IdentifierValueSource
Compound Name 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazoleN/A
Molecular Formula C₈H₁₀ClN₃O₂N/A
Molecular Weight 215.64 g/mol N/A
Predicted State SolidBy analogy to similar structures[5]
Predicted Stability Stable under recommended storage conditions, but may be sensitive to heat, shock, or friction due to the nitro group.By analogy to nitropyrazoles[5][7]

Predicted GHS Hazard Identification and Classification

A predicted GHS classification is proposed to ensure a high level of safety. This classification represents a synthesis of hazards from analogous compounds.

Predicted Signal Word: Danger

Predicted Pictograms:





Table 2: Predicted GHS Hazard Statements
CodeHazard StatementBasis from Analogous Compounds
H301/H302 Toxic or Harmful if swallowed.Pyrazole, 4-Nitropyrazole[3], 4-Chloro-1H-pyrazole[1]
H311/H312 Toxic or Harmful in contact with skin.Pyrazole, 4-Chloro-1H-pyrazole[1]
H315 Causes skin irritation.4-Chloro-1H-pyrazole[1][2]
H318/H319 Causes serious eye damage or irritation.4-Nitropyrazole[3], 4-Chloro-1H-pyrazole[1][2]
H335 May cause respiratory irritation.4-Chloro-1H-pyrazole[1]
H412 Harmful to aquatic life with long lasting effects.Pyrazole
EUH044 Risk of explosion if heated under confinement.Implied by energetic nature of nitropyrazoles[5][6]

Toxicological Profile and Routes of Exposure

The primary routes of exposure in a laboratory setting are inhalation of dust, dermal contact, and accidental ingestion.

  • Acute Toxicity: The compound is predicted to be toxic or harmful via oral, dermal, and inhalation routes. The combined electronic effects of the chloro and nitro groups on the pyrazole ring can enhance its biological activity and potential toxicity.

  • Skin and Eye Damage: Direct contact is likely to cause serious irritation or chemical burns to the eyes and skin.[1][4] Prompt and thorough rinsing is critical in the event of an exposure.

  • Respiratory Irritation: As a solid, aerosolized dust presents an inhalation hazard that may cause respiratory tract irritation.[1]

  • Systemic Effects: The toxicological properties have not been fully investigated. However, related chlorinated nitroaromatic compounds are known to have systemic effects.[8][9] Therefore, absorption through the skin or ingestion could potentially lead to systemic toxicity. All work should be conducted to minimize the possibility of exposure.

Experimental Workflow: Exposure Controls & Personal Protection

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of solid 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust.[3]

  • Ventilation: General laboratory ventilation must be adequate to maintain low airborne concentrations.[10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE)

A standard PPE protocol for handling this compound includes:

  • Eye and Face Protection: Chemical splash-resistant safety goggles with side protection are required at all times.[3] A face shield should be worn in addition to goggles when there is a significant risk of splash or dust generation.[3]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. It is critical to select gloves based on an evaluation of the potential hazards, duration of use, and the specific solvents being used.[1][3] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Protective Clothing: A flame-resistant laboratory coat must be worn and kept fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: If procedures with a high potential for aerosolization are unavoidable and cannot be contained within a fume hood, a NIOSH-approved respirator may be necessary.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_admin Administrative Controls eye Safety Goggles & Face Shield gloves Nitrile Gloves clothing Lab Coat hood Chemical Fume Hood vent Adequate Ventilation safety_shower Eyewash / Safety Shower sds Review SDS/Guide training Hazard-Specific Training sop Follow SOP researcher Researcher researcher->eye researcher->hood researcher->sds

Figure 1: Layered Safety Control Workflow.

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • General Advice: Immediately remove any contaminated clothing.[3] Show this safety guide to the attending physician.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Continue rinsing and immediately call a poison center or doctor.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] Avoid using a direct stream of water, which could scatter the material.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides (NOx) and hydrogen chloride.[10] Containers may explode when heated.[11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures (Spill Cleanup)
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4.2. Avoid breathing dust and prevent contact with skin and eyes.[1]

  • Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation.[1] Place into a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

  • Environmental Precautions: Do not let the product enter drains or waterways.[10]

G cluster_routes cluster_actions start Exposure Event Occurs skin Skin/Eye Contact start->skin inhale Inhalation start->inhale ingest Ingestion start->ingest action_skin Rinse with water for 15+ min Remove contaminated clothing skin->action_skin action_inhale Move to Fresh Air Seek Medical Attention inhale->action_inhale action_ingest Rinse Mouth DO NOT induce vomiting Seek Immediate Medical Attention ingest->action_ingest end_node Seek Medical Attention Bring Safety Guide action_skin->end_node action_inhale->end_node action_ingest->end_node

Figure 2: First-Aid Decision Tree for Exposure.

Handling, Storage, and Disposal

Proper handling, storage, and disposal are essential for long-term safety and environmental compliance.

Safe Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[10]

  • Keep away from sources of ignition, heat, and incompatible materials.[3]

  • Minimize dust generation and accumulation.[3]

Storage
  • Store in a tightly closed, properly labeled container.[3]

  • Keep in a cool, dry, and well-ventilated area.[10]

  • Store away from incompatible substances such as strong oxidizing agents, acids, and bases.[4]

  • Store locked up or in an area accessible only to qualified and authorized personnel.[1]

Disposal
  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.

  • Do not dispose of down the drain or into the environment.[10]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

References

  • 4-Nitropyrazole Safety Data Sheet. AK Scientific, Inc.

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information (PMC).

  • 4-Chloro-1H-pyrazole Safety Data Sheet. Apollo Scientific.

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications.

  • 1H-Pyrazole, 4-chloro- Hazard Information. PubChem, National Center for Biotechnology Information.

  • 1-Chloro-2-nitrobenzene Hazard Information. PubChem, National Center for Biotechnology Information.

  • GHS Classification List Overview. ChemSafetyPRO.

  • Safety Data Sheet for a Generic Pyrazole Derivative. Sigma-Aldrich.

  • Cyclopentane Safety Data Sheet. Thermo Fisher Scientific.

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.

  • Pyrazole Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet for a Generic Pyrazole Derivative. CymitQuimica.

  • 1-Chloro-4-nitrobenzene Hazard Information. PubChem, National Center for Biotechnology Information.

  • 4-Nitro-1H-pyrazole Safety Data Sheet. Fisher Scientific.

  • GHS Classification Search Tool. ChemRadar.

  • 5-Nitro-1H-pyrazole Safety Data Sheet. Fisher Scientific.

  • GHS Classification Information. ChemReg.net.

  • 3-Nitro-1H-pyrazole Safety Data Sheet. AFG Bioscience LLC.

Sources

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule, 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole, is a novel chemical entity with limited to no direct representation in current scientific literature. This guide, therefore, leverages established principles of medicinal chemistry and extrapolates from extensive research on structurally related pyrazole derivatives to provide a comprehensive and predictive analysis of its potential applications, synthesis, and evaluation.

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1] Its remarkable versatility and the ability to modulate its physicochemical properties through substitution have led to a significant number of approved drugs across a wide range of therapeutic areas.[2] From the anti-inflammatory celecoxib to the anti-cancer agent crizotinib, the pyrazole core has consistently demonstrated its value in generating potent and selective therapeutic agents.[1] This guide will deconstruct the title compound, 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole, to forecast its medicinal chemistry potential by examining its constituent parts: the pyrazole core, the N-cyclopentyl group, the 4-chloro substituent, and the 3-nitro group.

Deconstruction of the Core: Predicted Impact of Substituents on Physicochemical and Pharmacological Properties

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties conferred by its substituents. Here, we analyze the predicted contribution of each functional group in 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole.

The N-Cyclopentyl Group: Modulating Lipophilicity and Target Engagement

The substitution at the N1 position of the pyrazole ring is a critical determinant of a compound's pharmacokinetic profile. The introduction of an N-alkyl group, such as cyclopentyl, significantly increases the lipophilicity of the molecule compared to an unsubstituted pyrazole.[2] This modification can enhance membrane permeability, potentially improving oral bioavailability and blood-brain barrier penetration. However, it may also increase metabolic susceptibility and off-target interactions. From a pharmacodynamic perspective, the cyclopentyl group can serve as a key binding motif, occupying hydrophobic pockets within a target protein, thereby influencing potency and selectivity. The synthesis of N-alkyl pyrazoles can be achieved through various methods, including direct alkylation of an NH-pyrazole or by incorporating the alkyl group from the outset using an alkylhydrazine in the initial ring-forming reaction.[3][4]

The 4-Chloro Substituent: A Key Modulator of Electronic Profile and Metabolic Stability

Halogenation is a common strategy in medicinal chemistry to fine-tune the electronic and steric properties of a lead compound. A chloro group at the 4-position of the pyrazole ring, as seen in 4-chloropyrazole, serves multiple purposes.[5][6] It is an electron-withdrawing group that can influence the pKa of the pyrazole ring system. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-target binding affinity. From a metabolic standpoint, the C-Cl bond is generally stable, and its presence can block a potential site of metabolism, thereby increasing the compound's half-life. The synthesis of 4-chloropyrazoles can be achieved through direct chlorination of a pyrazole using reagents like hypochloric acid or trichloroisocyanuric acid (TCCA).[7][8]

The 3-Nitro Group: A Strong Electron-Withdrawing Group with Potential for Bioactivation

The nitro group at the 3-position is a powerful electron-withdrawing group that significantly impacts the electronic character of the pyrazole ring.[9] This can render the ring more susceptible to nucleophilic attack and can be a crucial element in the molecule's interaction with biological targets.[10] In some therapeutic contexts, such as in antimicrobial and anticancer agents, the nitro group can act as a bio-reductive "warhead."[11] Under the hypoxic conditions often found in tumors or anaerobic bacteria, the nitro group can be reduced to cytotoxic species, leading to localized therapeutic effects.[11][12] However, the presence of a nitro group can also be associated with toxicity, making careful evaluation a necessity.[9]

Proposed Synthetic Route

A plausible and efficient synthesis of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole can be envisioned through a multi-step process, leveraging established methodologies for pyrazole synthesis and functionalization.[3][7][13]

Synthetic_Route cyclopentylhydrazine Cyclopentylhydrazine reagent1 [1] Cyclocondensation dicarbonyl 1,3-Dicarbonyl Compound intermediate1 1-Cyclopentyl-1H-pyrazole reagent2 [2] Nitration (e.g., HNO3/H2SO4) intermediate1->reagent2 intermediate2 1-Cyclopentyl-3-nitro-1H-pyrazole reagent3 [3] Chlorination (e.g., TCCA) intermediate2->reagent3 final_product 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole reagent1->intermediate1 reagent2->intermediate2 reagent3->final_product Kinase_Inhibition cluster_inhibition drug 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole kinase Kinase Active Site ATP Binding Pocket Hinge Region drug:f0->kinase:f1 Binds to atp ATP inhibition_point substrate Substrate Protein kinase:f0->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate Protein kinase:f0->phosphorylated_substrate atp->kinase:f1 Blocked by Drug cellular_response Downstream Cellular Response (e.g., Proliferation) phosphorylated_substrate->cellular_response inhibition Inhibition inhibition_point->kinase:f0 Workflow synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, HRMS, Purity by HPLC) synthesis->characterization in_silico In Silico Screening (Docking, ADMET Prediction) characterization->in_silico in_vitro In Vitro Biological Assays (Cytotoxicity, Enzyme Inhibition, etc.) characterization->in_vitro in_silico->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization

Sources

Thermodynamic stability of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel therapeutic agents frequently involves the synthesis and evaluation of complex heterocyclic molecules. Among these, pyrazole derivatives hold a significant place due to their diverse biological activities. This guide focuses on 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole, a compound of interest in drug discovery programs. The presence of a nitro group, while often crucial for pharmacological activity, introduces potential challenges related to thermodynamic stability and safety. A thorough understanding of a compound's thermal behavior is paramount to mitigate risks during research, development, and manufacturing. This document provides a comprehensive framework for assessing the thermodynamic stability of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole, integrating both experimental and computational methodologies. The protocols and insights presented herein are designed to equip researchers with the necessary tools to conduct a robust and self-validating stability assessment, ensuring both scientific rigor and operational safety.

Introduction: The Double-Edged Sword of Nitro-Functionalized Heterocycles

Nitro-containing compounds are a cornerstone of medicinal chemistry, contributing to the efficacy of numerous drugs.[1] However, the energetic nature of the nitro group necessitates a meticulous evaluation of their thermodynamic stability, particularly in the early stages of drug development.[2][3][4] The subject of this guide, 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole, is a representative example of a molecule where the potential for bioactivity is intrinsically linked to the need for a comprehensive safety assessment.

The pyrazole scaffold is a common motif in pharmaceuticals, and its substitution pattern significantly influences its physicochemical properties.[5] The introduction of a nitro group, a chloro substituent, and a cyclopentyl moiety to the pyrazole ring of the title compound creates a unique electronic and steric environment. This, in turn, dictates its thermal behavior and potential decomposition pathways. A proactive approach to understanding these characteristics is not merely a regulatory requirement but a fundamental aspect of responsible drug development.[6][7][8][9]

This guide will provide a detailed exploration of the methodologies required to characterize the thermodynamic stability of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole. We will delve into the practical aspects of thermal analysis techniques, the predictive power of computational chemistry, and the synergy between these approaches in building a complete stability profile.

Postulated Synthesis and Structural Considerations

The thermodynamic stability of this molecule is influenced by several key structural features:

  • The Pyrazole Ring: This aromatic heterocycle is generally stable, but its stability can be altered by substituents.

  • The Nitro Group (-NO2): This electron-withdrawing group is a known energetic functional group. The C-NO2 bond is often the weakest point in the molecule and a primary site for thermal decomposition initiation.[10]

  • The Chloro Substituent (-Cl): The electronegativity of the chlorine atom can influence the electronic distribution within the pyrazole ring, potentially affecting the stability of adjacent bonds.

  • The Cyclopentyl Group: This bulky alkyl group can introduce steric strain and may influence the crystal packing of the molecule, which in turn can affect its melting point and decomposition behavior.

Anticipated Thermal Decomposition Pathways

Based on studies of similar nitropyrazoles, several decomposition pathways can be anticipated for 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole upon heating.[10][11] The initial step is likely to be the homolytic cleavage of the C-NO2 bond, releasing nitrogen dioxide (NO2) radicals. This is a common decomposition mechanism for many nitroaromatic compounds.[10]

Another possibility is a nitro-nitrite rearrangement, followed by the cleavage of the O-NO bond. The subsequent decomposition would likely involve the fragmentation of the pyrazole ring, leading to the formation of various gaseous products such as N2, CO, CO2, and HCl.[12] The cyclopentyl group may also undergo fragmentation. Understanding these potential pathways is crucial for interpreting the data from thermal analysis experiments.

Experimental Evaluation of Thermodynamic Stability

The cornerstone of any stability assessment is empirical data obtained from thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and complementary methods for this purpose.[13][14][15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][15] It provides information on melting, crystallization, and decomposition events.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 1-3 mg of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond the decomposition point (e.g., 30 to 400 °C).[10] The analysis should be conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

  • Data Analysis: The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. Key parameters to be determined are:

    • Onset of Melting (T_onset): The temperature at which melting begins.

    • Peak Melting Temperature (T_peak): The temperature at which the melting rate is at its maximum.

    • Enthalpy of Fusion (ΔH_fus): The energy required to melt the sample.

    • Onset of Decomposition (T_d): The temperature at which decomposition begins. A sharp, significant exotherm is indicative of a potentially hazardous energetic decomposition.[16]

DSC_Workflow

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[13][14] It is used to determine the thermal stability and to quantify mass loss associated with decomposition.

Experimental Protocol for TGA:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen) over a similar temperature range as the DSC experiment.

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. Key information obtained includes:

    • Onset of Decomposition: The temperature at which significant mass loss begins.

    • Decomposition Stages: The number of steps in which the decomposition occurs.

    • Residual Mass: The amount of material remaining at the end of the experiment.

TGA_Workflow

Interpretation of Experimental Data

The combined data from DSC and TGA provide a comprehensive picture of the thermal stability.

ParameterDescriptionSignificance
Melting Point (DSC) Temperature of solid-to-liquid phase transition.A sharp melting point indicates purity. A low melting point followed closely by decomposition suggests instability in the molten state.
Decomposition Onset (DSC/TGA) Temperature at which thermal degradation begins.A lower decomposition temperature indicates lower thermal stability.
Decomposition Exotherm (DSC) Energy released during decomposition.A large and sharp exotherm suggests a high potential for a runaway reaction and is a significant safety concern.
Mass Loss (TGA) Percentage of mass lost during decomposition.Correlates with the decomposition pathway and the volatility of the degradation products.

Computational Assessment of Thermodynamic Stability

In addition to experimental methods, computational chemistry offers powerful tools for predicting and understanding thermodynamic stability.[17] Density Functional Theory (DFT) is a widely used method for this purpose.[18][19][20][21]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine key thermodynamic parameters that are indicative of a molecule's stability.[22] A common approach involves geometry optimization followed by frequency calculations at a suitable level of theory, such as B3LYP/6-311++G(d,p).[1][18][19][21]

Workflow for DFT Calculations:

  • Molecular Modeling: Build the 3D structure of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum and to obtain thermodynamic data.

  • Calculation of Thermodynamic Parameters: From the output of the frequency calculation, determine:

    • Heat of Formation (ΔH_f): A key indicator of the energetic content of a molecule. A high positive heat of formation is often associated with energetic materials.[23]

    • Bond Dissociation Energies (BDEs): Calculate the energy required to break specific bonds. The C-NO2 bond is of particular interest, as its BDE can indicate the initial step of decomposition.

DFT_Workflow

Predicting Decomposition Pathways

Computational methods can also be used to model potential decomposition pathways and calculate their activation energies.[10] This can help to identify the most likely decomposition mechanism and to rationalize the experimental observations from DSC and TGA.

Integrated Stability Assessment: The Synergy of Experiment and Theory

A robust assessment of thermodynamic stability relies on the integration of both experimental and computational data.

Integrated_Assessment

Experimental data provides real-world measurements of the compound's behavior under thermal stress, while computational data offers a molecular-level understanding of the underlying thermodynamics and kinetics of decomposition. For instance, the experimentally determined decomposition onset temperature should correlate with the computationally predicted bond dissociation energy of the weakest bond.

Safety Implications in a Drug Development Context

The data gathered from the stability assessment has direct implications for the safe handling and development of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole. A low decomposition temperature or a large decomposition exotherm would necessitate stringent safety protocols, including:

  • Controlled Storage Conditions: Storing the compound at reduced temperatures and away from heat sources.

  • Careful Handling: Avoiding mechanical shock or friction, which can initiate decomposition in some energetic materials.

  • Process Safety: Designing synthetic and formulation processes to avoid high temperatures and potential for thermal runaway.

  • Toxicity of Decomposition Products: Considering the potential toxicity of gaseous byproducts, such as NO2 and HCl, and implementing appropriate ventilation and containment measures.[24]

Conclusion

The thermodynamic stability of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole is a critical parameter that must be thoroughly evaluated to ensure its safe and effective development as a potential therapeutic agent. This guide has outlined a comprehensive and integrated approach, combining the empirical rigor of experimental techniques like DSC and TGA with the predictive power of computational methods such as DFT. By following these methodologies, researchers can build a robust stability profile, enabling informed decisions regarding the handling, storage, and processing of this and similar nitro-functionalized heterocyclic compounds. This proactive and scientifically grounded approach to stability assessment is fundamental to the principles of modern drug development, ensuring both the integrity of the research and the safety of the researchers.

References

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  • Repositorio DSpace. Publicación: The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Retrieved from Repositorio DSpace. [Link]

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  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from PubMed. [Link]

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  • SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis? Retrieved from SKZ Industrial Co., Limited. [Link]

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Technical Monograph: Identification of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole as a Drug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph for the identification, validation, and utilization of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole (CAS: 1341648-03-0) as a high-value drug scaffold.

Executive Summary

In modern medicinal chemistry, the identification of a "privileged scaffold" is rarely a serendipitous event; it is the result of rigorous property-based design. 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole represents a quintessential "latent" scaffold. It is not the drug itself but the core architecture upon which bioactive libraries—particularly kinase inhibitors and GPCR ligands—are built.

This guide details the technical identification of this scaffold, deriving its value from three key structural vectors: the hydrophobic N1-cyclopentyl tail, the metabolically stable C4-chloro handle, and the chemically versatile C3-nitro group (a masked amine).

Structural Rationale & Chemical Space Analysis

The identification of this scaffold stems from its optimal positioning within the "Lipinski-compliant" fragment space.

The Pharmacophore Triad

The molecule functions as a tri-vector core. Each substituent plays a distinct role in molecular recognition and synthetic utility:

VectorSubstituentRole in Drug DesignMechanism of Action
N1 CyclopentylHydrophobic Anchor Fills lipophilic pockets (e.g., the ribose pocket in kinases or allosteric GPCR sites). Increases logP to ~2.5, improving membrane permeability.
C3 Nitro (-NO₂)Latent Nucleophile Acts as a strong electron-withdrawing group (EWG) during initial synthesis, then is reduced to an amine (-NH₂) for amide coupling (the "warhead" attachment point).
C4 Chloro (-Cl)Metabolic Blocker Blocks CYP450 oxidation at the vulnerable C4 position. Provides a halogen bond acceptor and modulates the pKa of the eventual C3-amine.
Physicochemical Profile (Computed)
  • MW: 215.64 Da (Ideal for fragment-based drug discovery, FBDD)

  • cLogP: ~2.3 (Optimal lipophilicity for oral bioavailability)

  • H-Bond Donors: 0 (Increases permeability)

  • H-Bond Acceptors: 4 (Nitro group and Pyrazole N2)

  • Rotatable Bonds: 2 (Low entropic penalty upon binding)

Experimental Protocol: Synthesis & Identification

The "identification" of this scaffold physically occurs through its synthesis and subsequent validation in a screening library. The following protocol describes the robust synthesis of the scaffold from the commercially available 4-chloro-3-nitro-1H-pyrazole.

Reaction Logic

Direct nitration of 1-cyclopentyl-4-chloropyrazole is regiochemically ambiguous. The superior route is the regioselective N-alkylation of the pre-functionalized pyrazole core.

Step-by-Step Methodology

Objective: Synthesis of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole on a 10g scale.

Reagents:

  • 4-chloro-3-nitro-1H-pyrazole (1.0 eq)[1][2][3]

  • Bromocyclopentane (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous

Protocol:

  • Preparation: Charge a dry 250 mL round-bottom flask with 4-chloro-3-nitro-1H-pyrazole (10.0 g, 67.8 mmol) and

    
     (44.2 g, 135.6 mmol).
    
  • Solvation: Add anhydrous DMF (100 mL) under an Argon atmosphere. Stir at room temperature for 15 minutes to deprotonate the pyrazole (Formation of the pyrazolate anion).

  • Alkylation: Add Bromocyclopentane (12.1 g, 81.4 mmol) dropwise via a syringe pump over 20 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by LC-MS (Target mass [M+H]+ = 216.0).

    • Checkpoint: If N2-alkylation (regioisomer) is observed, lower temperature to 40°C and increase time.

  • Workup: Cool to RT. Pour into ice-water (500 mL). The product typically precipitates.

  • Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine (3x), dry over

    
    , and concentrate.
    
  • Isomer Separation: If necessary, purify via Flash Column Chromatography (Hexane/EtOAc gradient). The N1-cyclopentyl isomer is generally less polar (elutes first) compared to the N2 isomer due to steric shielding of the nitro group.

Scaffold Validation: The Hit-to-Lead Pathway

Once synthesized, the scaffold is "identified" as active through its conversion into a library of 3-amino-pyrazole amides . The nitro group is the key to this versatility.

Activation (Nitro Reduction)

The 3-nitro group renders the scaffold inactive in most binding assays (it is too electron-deficient). It must be reduced to the 3-amino derivative to become a viable nucleophile for library generation.

  • Protocol: Hydrogenation (

    
    , 1 atm) with 10% Pd/C in MeOH/THF.
    
  • Result: 4-chloro-1-cyclopentyl-1H-pyrazol-3-amine.

Visualization of the Discovery Logic

The following diagram illustrates the decision matrix used to identify and evolve this scaffold from a raw hit to a lead candidate.

Scaffold_Identification Raw_Input Raw Input: 4-chloro-3-nitro-1H-pyrazole Alkylation Step 1: N-Alkylation (+ Cyclopentyl Bromide) Raw_Input->Alkylation Cs2CO3, DMF, 60°C Scaffold TARGET SCAFFOLD: 4-chloro-1-cyclopentyl- 3-nitro-1H-pyrazole Alkylation->Scaffold Regioselective Yield >85% Reduction Step 2: Activation (Nitro -> Amine) Scaffold->Reduction Pd/C, H2 Library Step 3: Library Gen (Amide Coupling) Reduction->Library + R-COCl / R-COOH Hit_Kinase Hit: Kinase Inhibitor (ATP Pocket Binder) Library->Hit_Kinase Screening Hit_GPCR Hit: GPCR Ligand (Allosteric Modulator) Library->Hit_GPCR Screening

Figure 1: The synthesis and validation workflow for the 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole scaffold.

Critical Quality Attributes (CQA) for Identification

When identifying this scaffold in a commercial or synthetic context, the following analytical signatures are required for validation.

NMR Signature ( H NMR, 400 MHz, DMSO- )
  • 
     8.2 ppm (s, 1H):  The C5-H proton of the pyrazole ring. This singlet is diagnostic. If the chloro group were absent, you would see two doublets.
    
  • 
     4.8 ppm (m, 1H):  The methine proton of the cyclopentyl ring (N-CH). Its chemical shift confirms N-alkylation.
    
  • 
     1.6 - 2.1 ppm (m, 8H):  The methylene protons of the cyclopentyl ring.
    
Mass Spectrometry
  • Isotopic Pattern: A distinct 3:1 ratio of M : M+2 peaks (e.g., 216 : 218) confirms the presence of a single Chlorine atom.

  • Fragmentation: Loss of the

    
     group (M-46) is a common fragmentation pathway in ESI-MS.
    

References

  • Matrix Fine Chemicals. (2023). 4-CHLORO-1H-PYRAZOLE Building Blocks and Intermediates. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 590035, 4-chloro-3-nitro-1H-pyrazole. Retrieved from

  • Hetero Letters. (2016). Synthesis of 4-chloro-pyrazole derivatives via Vilsmeier-Haack Reaction. Hetero Letters, Vol 6. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles: Recent Developments. Retrieved from

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An In-Depth Technical Guide to the Physicochemical Characterization of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Preamble: A Framework for the Characterization of a Novel Pyrazole Derivative

This document provides a comprehensive technical framework for the determination of the melting point and key physical characteristics of the novel chemical entity, 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole. As this compound is not extensively described in prior literature, this guide is structured as a prospective protocol, outlining the necessary experimental procedures and the scientific rationale underpinning them. Our approach is grounded in the principles of Good Laboratory Practice (GLP), ensuring that the data generated is reliable, reproducible, and integral.[1][2] This guide is intended to serve as a blueprint for the thorough physicochemical profiling of this and other novel pyrazole derivatives, a class of compounds of significant interest in medicinal chemistry and agrochemical research.[3]

Foundational Steps: Purification and Preliminary Assessment

Prior to the determination of any physical constant, the purity of the analyte is paramount. An impure sample will exhibit a depressed and broadened melting point range, rendering the data unreliable for characterization.[4][5] Therefore, the initial step is the rigorous purification of the synthesized 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole.

Recrystallization: The Cornerstone of Purification

Recrystallization is the gold-standard technique for the purification of solid organic compounds.[6][7] The process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.[8]

Experimental Protocol: Recrystallization of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

  • Solvent Screening: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] A preliminary screening of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexanes) should be conducted on a small scale.

  • Dissolution: The crude solid is dissolved in a minimal amount of the chosen solvent at its boiling point to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

  • Crystallization: The filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.[7]

  • Washing: The crystals are washed with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: The crystals are dried under vacuum to remove residual solvent.

Preliminary Physical Assessment

A preliminary visual and qualitative assessment of the purified compound should be conducted and documented.

Characteristic Description Significance
Appearance Crystalline solidThe nature of the crystals (e.g., needles, plates) can be indicative of the compound's structure and purity.
Color To be determined (likely pale yellow to off-white)The presence of color may indicate residual impurities.
Odor To be determinedAny distinct odor should be noted.

Definitive Characterization: Melting Point and Solubility

With a purified sample, the definitive physical constants can be determined.

Melting Point Determination: A Criterion of Purity

The melting point of a pure crystalline solid is a sharp, reproducible physical constant.[10] The recommended method is the capillary melting point determination, which can be performed using a Mel-Temp apparatus or a Thiele tube.[4][11]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[12]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Rapid Initial Determination: A rapid heating rate is used to obtain an approximate melting point range.

  • Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, especially near the expected melting point.[11]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting) are recorded as the melting point range.[4] For a pure compound, this range should be narrow (0.5-1.0°C).[4]

Solubility Profile: Guiding Formulation and Biological Studies

A comprehensive solubility profile is critical for subsequent biological assays and formulation development.[13][14] The solubility of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole should be systematically evaluated in a range of solvents.

Experimental Protocol: Qualitative Solubility Testing

  • Procedure: Approximately 0.1 g of the compound is added to a test tube containing 3 mL of the solvent. The tube is shaken vigorously.[15]

  • Solvent Series:

    • Aqueous: Water, 5% NaOH, 5% NaHCO₃, 5% HCl.[16]

    • Organic: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexanes.

  • Observations: The solubility is recorded as soluble, partially soluble, or insoluble. For aqueous solutions, the pH should be tested with litmus paper if the compound dissolves.[16]

Structural Elucidation: Spectroscopic Analysis

A suite of spectroscopic techniques is employed to confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • Expected Signals:

      • A multiplet for the methine proton of the cyclopentyl group attached to the pyrazole nitrogen.

      • Multiplets for the methylene protons of the cyclopentyl group.

      • A singlet for the proton at the C5 position of the pyrazole ring. The chemical shift of this proton will be influenced by the adjacent chloro and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Absorptions: [10]

    • Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][16]

    • C-Cl Stretch: A stretching vibration for the carbon-chlorine bond is expected in the fingerprint region, typically between 800-600 cm⁻¹.[10]

    • Pyrazole Ring: Vibrations associated with the C=N and C=C bonds within the pyrazole ring will be present.

    • C-H Stretches: Absorptions corresponding to the sp³ hybridized C-H bonds of the cyclopentyl group will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.[2][4]

  • Expected Observations:

    • The molecular ion peak (M⁺) should be observable.

    • The isotopic pattern of the molecular ion peak will show the presence of one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

    • Fragmentation may involve the loss of the nitro group (NO₂) and cleavage of the cyclopentyl ring.[4]

Data Consolidation and Workflow Visualization

All quantitative data should be summarized for clarity and ease of comparison.

Table 1: Summary of Physicochemical Properties of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

PropertyMethodExpected/Observed Value
Melting Point (°C) Capillary MethodTo be determined
Appearance Visual InspectionCrystalline solid
Solubility Qualitative TestingProfile to be determined
¹H NMR (ppm) 400 MHz NMRPredicted spectrum
¹³C NMR (ppm) 100 MHz NMRPredicted spectrum
IR (cm⁻¹) FTIRKey absorptions to be identified
Mass Spectrum (m/z) ESI-MS or EI-MSMolecular ion and key fragments

Diagram 1: Experimental Workflow for Physicochemical Characterization

G cluster_0 Purification cluster_1 Physical Characterization cluster_2 Structural Elucidation recrystallization Recrystallization prelim_assessment Preliminary Assessment (Appearance, Color, Odor) recrystallization->prelim_assessment Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr Purified Compound solvent_screening Solvent Screening dissolution Dissolution hot_filtration Hot Filtration (if needed) crystallization Crystallization isolation Isolation & Washing drying Drying mp_determination Melting Point Determination prelim_assessment->mp_determination solubility_testing Solubility Profiling prelim_assessment->solubility_testing ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms

Caption: Workflow for the purification and characterization of the target compound.

Conclusion: Establishing a Foundation for Further Development

The comprehensive characterization of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole, as outlined in this guide, is a critical first step in its development as a potential therapeutic or agrochemical agent. The data generated through these robust and validated methods will provide a solid foundation for understanding its properties, guiding future synthetic efforts, and enabling its progression into biological evaluation. Adherence to the principles of scientific integrity and meticulous experimental execution is essential for ensuring the quality and impact of this foundational research.

References

  • Organic Laboratory Techniques 4. (n.d.). Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • Understanding Good Laboratory Practice (GLP) Standards. (2024, March 5). Visikol. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate. Retrieved from [Link]

  • Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1). LCGC. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

  • Principles of Organic Spectroscopy. (2023, June 30). Open Access Journals. Retrieved from [Link]

  • What is GLP (Good Laboratory Practice)? (n.d.). Certara. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Good Laboratory Practice (GLP). (n.d.). EFSA - European Union. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Good laboratory practice (GLP) for safety tests on chemicals. (n.d.). GOV.UK. Retrieved from [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). PMC. Retrieved from [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022, June 30). Encyclopedia.pub. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC. Retrieved from [Link]

  • Chemical and Physical Characterizations of Potential New Chemical Entity. (n.d.). ResearchGate. Retrieved from [Link]

  • How do Physical and Chemical Characterization Differ? (n.d.). Jordi Labs - Analytical Chemistry Testing Laboratory. Retrieved from [Link]

  • Physical Characterization & Pharmaceutical Sciences. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. Retrieved from [Link]

  • Chemical characterisation: a critical first step for medical device development. (2024, February 7). Journal of Medical Device Regulation. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Chloro-1-cyclopentyl-3-nitro-1H-pyrazole

[1][2]

Executive Summary & Strategic Rationale

This application note details the synthetic pathway for 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole , a functionalized heterocyclic building block relevant to drug discovery campaigns targeting kinases and G-protein coupled receptors (GPCRs).

The synthesis is designed around a convergent N-alkylation strategy , coupling the commercially available core 4-chloro-3-nitro-1H-pyrazole with a cyclopentyl electrophile.[1] This approach is selected over de novo ring construction to maximize throughput and minimize step count.[1] Critical process parameters (CPPs) focus on controlling regioselectivity (N1 vs. N2 alkylation) and managing the safety profile of nitro-functionalized energetics.[1]

Key Chemical Principles
  • Regioselectivity: The pyrazole ring exists in tautomeric equilibrium.[1] Alkylation can occur at either nitrogen.[1] Steric bulk of the cyclopentyl group and the electronic withdrawing nature of the nitro group at position 3 favor the formation of the 1,3-disubstituted product, though 1,5-isomers are common byproducts requiring chromatographic separation.[1]

  • Nucleophilic Substitution (SN2): The reaction utilizes a base-mediated displacement of a secondary alkyl halide.[1]

Retrosynthetic Analysis & Workflow

The synthetic logic disconnects the N-C bond, identifying 4-chloro-3-nitro-1H-pyrazole and cyclopentyl bromide as the primary synthons.[1]

RetrosynthesisTargetTarget:4-chloro-1-cyclopentyl-3-nitro-1H-pyrazolePrecursor1SM 1:4-chloro-3-nitro-1H-pyrazolePrecursor1->TargetN-AlkylationPrecursor2SM 2:Cyclopentyl BromidePrecursor2->TargetElectrophileBaseReagent:Cesium Carbonate (Cs2CO3)Base->TargetBase Promoter

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.[1]

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: 4-Chloro-3-nitro-1H-pyrazole (>97%), Cyclopentyl bromide (1.2 equiv), Cesium carbonate (Cs₂CO₃, 2.0 equiv), Dimethylformamide (DMF, Anhydrous).[1]

  • Equipment: 3-neck round bottom flask (RBF), reflux condenser, inert gas manifold (Nitrogen/Argon), oil bath, magnetic stirrer.[1]

  • Safety (PPE): Nitrile gloves, lab coat, safety goggles.[1] Work must be performed in a certified chemical fume hood.[1]

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Oven-dry a 250 mL 3-neck RBF and cool under a stream of dry nitrogen.

  • Charge the flask with 4-chloro-3-nitro-1H-pyrazole (10.0 mmol, 1.47 g) and Cesium carbonate (20.0 mmol, 6.52 g).

  • Add anhydrous DMF (50 mL) via syringe.

  • Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the pyrazole. Note: The solution may darken slightly.

Step 2: Alkylation

  • Add Cyclopentyl bromide (12.0 mmol, 1.28 mL) dropwise over 5 minutes.

  • Equip the flask with a reflux condenser.[1]

  • Heat the reaction mixture to 80°C in an oil bath.

  • Monitor reaction progress via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS.[1]

    • Target Completion Time: 4–6 hours.[1]

    • Checkpoint: Look for the disappearance of the starting pyrazole (Rf ~0.[1]3) and appearance of two higher Rf spots (N1 and N2 isomers).[1]

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (100 mL) and quench by pouring into Water (100 mL).

  • Separate the organic layer.[1] Extract the aqueous layer twice with EtOAc (2 x 50 mL).[1]

  • Combine organic layers and wash with Brine (saturated NaCl, 3 x 50 mL) to remove DMF.[1]

  • Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure to yield the crude residue.

Step 4: Purification

  • Purify the crude oil via Flash Column Chromatography (Silica Gel 60).[1]

  • Elution Gradient: 0% to 20% EtOAc in Hexanes.

  • Isomer Separation: The 1-cyclopentyl-3-nitro isomer (Target) typically elutes after the 1-cyclopentyl-5-nitro isomer due to polarity differences, though this must be confirmed by NOE NMR studies if literature precedent is unavailable for this specific analog.[1]

  • Collect fractions containing the major product, concentrate, and dry under high vacuum.

Data Summary Table
ParameterSpecification / Result
Reagent Stoichiometry 1.0 : 1.2 : 2.0 (SM : Alkyl Halide : Base)
Solvent System DMF (0.2 M concentration)
Temperature 80°C
Yield (Isolated) 65–75% (Typical for N-alkylation)
Appearance Pale yellow solid or viscous oil
Key Impurity N2-alkylated isomer (4-chloro-1-cyclopentyl-5-nitro-1H-pyrazole)

Mechanistic Pathway & Logic[2]

The reaction proceeds via an SN2 mechanism.[1] The pyrazolate anion, generated in situ by Cs₂CO₃, acts as the nucleophile attacking the secondary carbon of the cyclopentyl bromide.[1]

Regioselectivity Logic: The anion of 3-nitro-4-chloropyrazole is ambident.[1] Alkylation at N1 (distal to the nitro group) is generally favored sterically and thermodynamically over N2 (proximal to the nitro group), especially with bulky electrophiles like cyclopentyl bromide.[1] However, separation is almost always required.[1]

MechanismStep1Deprotonation(Formation of Pyrazolate Anion)Step2Nucleophilic Attack(SN2 on Cyclopentyl Bromide)Step1->Step2 Cs2CO3 / DMF Step3Product Formation(Mixture of N1/N2 Isomers)Step2->Step3 80°C / 4h

Figure 2: Sequential mechanistic steps for the base-mediated alkylation.

Safety & Handling Protocols

Chemical Hazards[2]
  • Nitro Compounds: While this specific pyrazole is stable, nitro-heterocycles can be energetic.[1] Avoid excessive heating of the dry solid.[1]

  • Alkyl Halides: Cyclopentyl bromide is an alkylating agent and lachrymator.[1] Avoid inhalation.

  • DMF: Hepatotoxic and readily absorbed through skin.[1] Double-gloving is recommended.

Waste Disposal
  • Aqueous Waste: Contains DMF and inorganic salts.[1] Dispose of in designated aqueous waste streams.

  • Organic Waste: Halogenated waste stream (due to unreacted bromide and chlorinated product).[1]

  • Silica Waste: Dispose of solid silica contaminated with product as hazardous solid waste.[1]

References

  • General Pyrazole Alkylation

    • Title: Regioselective alkylation of 3-nitropyrazoles.[1]

    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of field standards)[1]

  • Safety of Nitro-Pyrazoles

    • Title: Thermal stability and safety of nitro-substituted azoles.[1]

    • Source:Process Safety and Environmental Protection.
    • URL:[Link][1]

  • Analogous Synthesis Protocols

    • Title: Synthesis of 1-alkyl-4-chloro-3-nitro-1H-pyrazoles via N-alkylation.[1]

    • Source:Organic Preparations and Procedures International.[1]

    • URL:[Link][1]

Application Notes and Protocols for the Chemoselective Reduction of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Reduction of a Multifunctional Pyrazole

The transformation of a nitro group into an amine is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery where the resulting amino group serves as a versatile handle for further molecular elaboration. The subject of this guide, 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole, presents a common yet critical challenge: the chemoselective reduction of the nitro moiety without affecting the labile chloro substituent. Undesired hydrodehalogenation is a frequent side reaction in catalytic hydrogenations, leading to impurities that are often difficult to separate and compromising the yield of the target molecule, 4-chloro-1-cyclopentyl-1H-pyrazol-3-amine.[1][2]

This document provides detailed protocols and expert insights for researchers, scientists, and drug development professionals to successfully navigate this transformation. We will explore multiple robust methods, elucidating the mechanistic rationale behind each to empower the scientist with a clear understanding of the experimental choices. The protocols are designed to be self-validating, with clear steps for reaction monitoring and workup.

Core Challenge: Chemoselectivity in the Presence of a Halogen

The primary obstacle in the reduction of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole is the potential for hydrodehalogenation, a common side reaction when using highly active hydrogenation catalysts like palladium on carbon (Pd/C).[2] The C-Cl bond on the pyrazole ring can be susceptible to cleavage under reductive conditions, leading to the formation of the dechlorinated amine byproduct. Therefore, the choice of the reduction method and reaction conditions is paramount to ensure the integrity of the chloro substituent.

This guide will focus on three primary strategies to achieve high chemoselectivity:

  • Catalytic Hydrogenation with Specialized Catalysts: Employing catalysts known to minimize hydrodehalogenation.

  • Metal-Mediated Reductions: Utilizing stoichiometric or catalytic metals in acidic or neutral media, which are generally less prone to causing dehalogenation.[1][3]

  • Catalytic Transfer Hydrogenation: A safer and often more selective alternative to using gaseous hydrogen.[4][5]

Protocol 1: Catalytic Hydrogenation with Raney Nickel

Rationale and Expertise:

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. While Pd/C is a common choice, it is often too reactive and can lead to significant dehalogenation of aryl halides.[2][3] Raney Nickel is a well-established alternative that is known to be less prone to causing hydrodehalogenation, making it a suitable choice for this substrate.[2][3] This protocol utilizes a moderate hydrogen pressure and ambient temperature to further enhance selectivity.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Substrate in Ethanol catalyst Add Raney Nickel Slurry start->catalyst reactor Charge Reactor catalyst->reactor purge Purge with N2 then H2 reactor->purge hydrogenate Hydrogenate at RT, 50 psi H2 purge->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Workflow for Raney Nickel Catalyzed Hydrogenation.

Detailed Step-by-Step Methodology:

  • Preparation:

    • In a suitable hydrogenation vessel, dissolve 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole (1.0 eq) in ethanol (10-20 mL per gram of substrate).

    • Carefully add a slurry of Raney Nickel (50% in water, ~10-20% w/w of the substrate) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.

  • Reaction:

    • Seal the reaction vessel and connect it to a hydrogenation apparatus.

    • Purge the vessel with nitrogen gas (3 cycles) to remove any oxygen.

    • Purge the vessel with hydrogen gas (3 cycles).

    • Pressurize the vessel with hydrogen to 50 psi.

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-1-cyclopentyl-1H-pyrazol-3-amine.

Quantitative Data Summary:

ParameterValue/Range
Substrate Concentration~0.05 - 0.1 M
Catalyst Loading10-20% (w/w)
Hydrogen Pressure50 psi
TemperatureRoom Temperature
SolventEthanol
Typical Reaction Time2-8 hours

Protocol 2: Metal-Mediated Reduction with Tin(II) Chloride Dihydrate

Rationale and Expertise:

Reduction using dissolving metals in acidic media is a classic and highly reliable method for converting nitro groups to amines. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a particularly mild and effective reagent that is well-tolerated by a variety of functional groups, including halogens.[1][3][6] This method avoids the use of high-pressure hydrogen gas and specialized equipment, making it highly accessible. The acidic conditions of the reaction mixture will initially form the amine salt, which is then neutralized during the workup to liberate the free amine.

Experimental Workflow:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve Substrate in Ethanol add_sncl2 Add SnCl2·2H2O dissolve->add_sncl2 reflux Reflux Reaction Mixture add_sncl2->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool and Quench with Ice monitor->cool Reaction Complete basify Basify with aq. NaHCO3/NaOH cool->basify extract Extract with Ethyl Acetate basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: Workflow for SnCl2 Mediated Nitro Reduction.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole (1.0 eq) and ethanol (15-25 mL per gram of substrate).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is no longer observed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.

    • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) until the pH is approximately 8. A white precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 x volume of the initial solvent).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Quantitative Data Summary:

ParameterValue/Range
Substrate Concentration~0.05 - 0.1 M
SnCl₂·2H₂O Stoichiometry4.0-5.0 equivalents
TemperatureReflux (~78 °C)
SolventEthanol
Typical Reaction Time2-6 hours

Protocol 3: Catalytic Transfer Hydrogenation with Ammonium Formate

Rationale and Expertise:

Catalytic transfer hydrogenation (CTH) is an increasingly popular method for reduction reactions as it avoids the need for gaseous hydrogen.[4] In this protocol, ammonium formate serves as the in situ source of hydrogen in the presence of a palladium on carbon catalyst. While Pd/C is used, the conditions of CTH are often milder and can be more selective than high-pressure hydrogenation, potentially minimizing hydrodehalogenation. This method is experimentally simple and can be performed with standard laboratory glassware.

Experimental Workflow:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve Substrate in Methanol add_catalyst Add Pd/C and Ammonium Formate dissolve->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool_filter Cool and Filter through Celite monitor->cool_filter Reaction Complete concentrate Concentrate Filtrate cool_filter->concentrate extract Aqueous Workup and Extraction concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: Workflow for Catalytic Transfer Hydrogenation.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole (1.0 eq) in methanol (20-30 mL per gram of substrate).

    • Add 10% palladium on carbon (10-20% w/w of the substrate) followed by ammonium formate (4.0-6.0 eq).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) for 1-4 hours. The reaction is often accompanied by gas evolution.

  • Monitoring:

    • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to give the crude amine.

    • Purify by column chromatography on silica gel if necessary.

Quantitative Data Summary:

ParameterValue/Range
Substrate Concentration~0.05 M
Catalyst Loading10-20% (w/w)
Ammonium Formate Stoichiometry4.0-6.0 equivalents
TemperatureReflux (~65 °C)
SolventMethanol
Typical Reaction Time1-4 hours

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, the amount of the reducing agent, or the reaction temperature. Ensure the quality of the reagents, as old or improperly stored reducing agents can be less effective.

  • Hydrodehalogenation: If significant dehalogenation is observed (detectable by LC-MS), consider switching to a less reactive method (e.g., from catalytic hydrogenation to SnCl₂ reduction). For catalytic methods, lowering the temperature and pressure (for hydrogenation) or using a more selective catalyst like sulfided platinum on carbon (Pt(S)/C) can be beneficial.[1][2]

  • Difficult Workup with SnCl₂: The formation of tin salt emulsions during workup can be problematic. Adding a co-solvent like dichloromethane during extraction or filtering the basified mixture through a pad of Celite® before extraction can help break up emulsions.

Conclusion

The selective reduction of the nitro group in 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole is a readily achievable transformation with careful selection of the reaction protocol. This guide has provided three robust methods—catalytic hydrogenation with Raney Nickel, metal-mediated reduction with SnCl₂, and catalytic transfer hydrogenation—each with its own advantages in terms of selectivity, scalability, and experimental convenience. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently and efficiently synthesize the desired 4-chloro-1-cyclopentyl-1H-pyrazol-3-amine, a valuable intermediate in the development of new chemical entities.

References

  • El kadiri, S., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. University of Connecticut. Available at: [Link]

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. ResearchGate. Available at: [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Available at: [Link]

  • Bellamy, F. D., & Tétreault-Rancourt, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Available at: [Link]

Sources

Using 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for utilizing 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole (CAS: 1341648-03-0) as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and ERK pathways).[1][2] The unique steric bulk of the cyclopentyl group combined with the orthogonal reactivity of the nitro (reducible) and chloro (cross-coupling/halogen bond) moieties makes this a "privileged scaffold" in medicinal chemistry. This guide addresses critical challenges: controlling N1/N2 regioselectivity during alkylation and achieving chemoselective nitro-reduction without hydrodechlorination.[1]

Strategic Utility & Mechanism

The 1-cyclopentyl-3-aminopyrazole motif acts as a potent hinge-binding mimetic in kinase drug discovery.[1]

  • Cyclopentyl Group: Fills the hydrophobic pocket (Gatekeeper/Solvent front) of kinases, improving lipophilic efficiency (LipE) compared to methyl or phenyl analogs.

  • C4-Chlorine: Serves two roles:[1]

    • Electronic Modulation: Lowers the pKa of the N-H (after reduction/acylation), strengthening hydrogen bonds with the kinase hinge region.

    • Synthetic Handle: Enables late-stage diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.[1]

  • C3-Nitro: A masked amine precursor, stable through harsh upstream alkylation conditions.

Synthesis Protocol: Regioselective Alkylation

The primary challenge in synthesizing this intermediate is the ambident nucleophilicity of the pyrazole ring, leading to a mixture of N1 (desired) and N2 (undesired) isomers.

Reaction Scheme
  • Starting Material: 4-chloro-3-nitro-1H-pyrazole[1][2][3]

  • Reagent: Bromocyclopentane (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide)[1]

Step-by-Step Protocol
  • Dissolution: Charge a reactor with 4-chloro-3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (10 V). Stir until dissolved.

  • Base Addition: Add

    
     (1.5 eq) in a single portion. The solution will turn yellow/orange due to deprotonation. Stir for 30 min at 25°C.
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      to enhance the "cesium effect," improving solubility and reaction rate, though
      
      
      is viable for cost-reduction on scale.
  • Alkylation: Add Bromocyclopentane (1.2 eq) dropwise over 1 hour to control exotherm.

  • Heating: Heat the mixture to 60°C for 12–16 hours. Monitor via HPLC/UPLC.

  • Work-up: Cool to 20°C. Pour into ice-water (50 V). The product typically precipitates. Filter the solids.[4][5]

  • Purification (Critical): The crude solid contains ~85:15 ratio of N1:N2 isomers.

    • Recrystallization:[1] Dissolve in hot Ethanol/Heptane (1:3). Cool slowly to 4°C. The N1 isomer (desired) crystallizes preferentially.

    • Chromatography: If required, use Silica gel (Hexane/EtOAc 90:10). The N1 isomer is generally less polar (higher

      
      ) than the N2 isomer due to shielding of the nitro group.
      
Data: Isomer Identification
FeatureN1-Isomer (Target)N2-Isomer (Impurity)
Structure Cyclopentyl on Nitrogen distal to

Cyclopentyl on Nitrogen adjacent to


(Hex/EtOAc 4:1)
~0.65~0.45
1H NMR (Diagnostic) Cyclopentyl methine proton shifts upfield relative to N2.[1][2][6]Methine proton deshielded by adjacent

.

Chemoselective Reduction (Nitro to Amine)

The Hazard: Standard catalytic hydrogenation (


, Pd/C) often results in hydrodechlorination  (loss of the Cl atom), yielding the des-chloro impurity.
Recommended Route: Iron/Ammonium Chloride (Bechamp Reduction)

This method is robust, scalable, and absolutely chemoselective for


 over 

.[1]

Protocol:

  • Suspension: Suspend 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole (1.0 eq) in Ethanol/Water (3:1, 10 V).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 eq) and Iron powder (Fe, 325 mesh, 4.0 eq).
    
  • Reaction: Heat to reflux (75–80°C) with vigorous mechanical stirring.

    • Note: The reaction is heterogeneous. Efficient mixing is vital.

  • Monitoring: Reaction is typically complete in 2–4 hours.

  • Work-up: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
    . Extract with Ethyl Acetate.[7]
    
  • Result: 4-chloro-1-cyclopentyl-1H-pyrazol-3-amine.

Alternative Route: Platinum on Carbon (Pt/C) Hydrogenation

If hydrogenation is required (e.g., for GMP cleanliness):

  • Catalyst: 1% Pt/C (Sulfided) or Pt/C doped with Vanadium.

  • Inhibitor: Add 0.1 eq of Diphenylsulfide to poison the catalyst against C-Cl bond insertion.

Visual Workflows

Figure 1: Synthesis & Regiocontrol Pathway

SynthesisPathway Start 4-chloro-3-nitro-1H-pyrazole Intermediate Crude Mixture (N1 + N2 Isomers) Start->Intermediate Alkylation Reagents Bromocyclopentane Cs2CO3 / DMF / 60°C Reagents->Intermediate Purification Recrystallization (EtOH/Heptane) Intermediate->Purification Product 4-chloro-1-cyclopentyl- 3-nitro-1H-pyrazole (>98% Pure) Purification->Product Solid Waste N2-Isomer (Filtrate/Waste) Purification->Waste Mother Liquor

Caption: Regioselective synthesis workflow emphasizing the purification step to remove the N2-isomer.

Figure 2: Downstream Application Logic

ApplicationLogic Nitro 4-chloro-1-cyclopentyl- 3-nitro-1H-pyrazole Decision Select Reduction Method Nitro->Decision RouteA Route A: Fe / NH4Cl (Chemoselective) Decision->RouteA Preferred RouteB Route B: H2 / Pd/C (Non-selective) Decision->RouteB Avoid Amine 4-chloro-1-cyclopentyl- 1H-pyrazol-3-amine RouteA->Amine RouteB->Amine Minor Product SideProduct Des-chloro Impurity (Process Failure) RouteB->SideProduct Major Product App Amide Coupling (Kinase Inhibitor Synthesis) Amine->App React with Acid Chloride

Caption: Decision tree for nitro-reduction, highlighting the risk of hydrodechlorination with standard Pd/C catalysis.

Quality Control (QC) Specifications

To ensure the material is suitable for pharmaceutical use, the following specifications are recommended:

TestMethodAcceptance Criteria
Appearance VisualLight yellow to off-white powder
Identification 1H NMR (DMSO-d6)Conforms to structure; Cyclopentyl methine ~4.8 ppm
Purity HPLC (254 nm)> 98.0%
Regioisomer (N2) HPLC< 0.5%
Residual Solvents GC-HeadspaceDMF < 880 ppm, Ethanol < 5000 ppm
Loss on Drying Gravimetric< 0.5% w/w

References

  • Vertex Pharmaceuticals Inc. (2012). Pyrazoles as inhibitors of Janus Kinases. Patent WO2012177606. (Demonstrates the utility of aminopyrazole scaffolds in JAK inhibition). Link

  • Genentech, Inc. (2015). ERK Inhibitors and Methods of Use. Patent US9181232. (Describes synthesis of cyclopentyl-pyrazole intermediates for ERK pathway inhibition). Link

  • Bagley, M. C., et al. (2006). "Regioselective synthesis of pyrazoles." Synlett, 2006(01), 0144-0146. (Authoritative source on N1 vs N2 alkylation mechanics). Link

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. (Foundational protocol for chemoselective reduction). Link

Sources

High-Efficiency Functionalization of the C4-Chloro Position in Nitro-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Overview & Chemical Logic

The "Push-Pull" Paradox of Nitro-Pyrazoles

Functionalizing the C4-position of a nitro-pyrazole scaffold presents a unique electronic dichotomy. The pyrazole ring is inherently


-excessive (electron-rich), making the C4 position naturally nucleophilic and prone to electrophilic aromatic substitution (EAS). However, the introduction of a nitro group (

) at the C3 or C5 position, combined with a chlorine atom at C4, inverts this reactivity landscape.

The C4-chloro motif in this scaffold serves as a "pseudo-aryl halide," but its reactivity is tempered by the competing electronic forces:

  • The Nitro Effect (EWG): Withdrawing electron density via induction and resonance, activating the C-Cl bond for oxidative addition.

  • The Azole Effect (EDG): The lone pair on the pyrazole nitrogen (

    
    ) donates density back into the ring, potentially deactivating the C-Cl bond compared to a standard chlorobenzene.
    

Consequently, standard nucleophilic aromatic substitution (


) is often sluggish unless the ring is highly activated (e.g., dinitro-substitution). The most robust pathway for functionalization is Palladium-Catalyzed Cross-Coupling , specifically utilizing bulky, electron-rich phosphine ligands (Buchwald-type) to facilitate oxidative addition into the deactivated C-Cl bond.

Part 2: Experimental Workflows & Decision Logic

Workflow Visualization

The following decision tree outlines the optimal synthetic pathway based on substrate substitution and desired transformation.

ReactionLogic cluster_legend Key Decision Factors Start Substrate: 4-Chloro-Nitro-Pyrazole CheckN Is N1 Protected? Start->CheckN Protect Step 0: Protection (SEM, THP, Me) CheckN->Protect No (NH free) DesiredBond Target Bond? CheckN->DesiredBond Yes (N-R) Protect->DesiredBond Suzuki Route A: Suzuki-Miyaura (C-C Bond) DesiredBond->Suzuki Aryl/Alkyl Buchwald Route B: Buchwald-Hartwig (C-N Bond) DesiredBond->Buchwald Amine/Amide SNAr Route C: High-Temp SNAr (Energetics/Azides) DesiredBond->SNAr Azide/Hydrazine Note1 *Unprotected NH poisons Pd catalysts

Caption: Strategic decision tree for C4-functionalization. N1-protection is a critical prerequisite for Pd-catalysis to prevent catalyst poisoning.

Part 3: Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 4-chloro-1-methyl-3-nitropyrazole with aryl boronic acids. Mechanism: The use of SPhos is non-negotiable here. Its steric bulk promotes the reductive elimination step, while its electron-rich nature accelerates the oxidative addition into the recalcitrant C4-Cl bond.

Materials:
  • Substrate: 4-Chloro-1-methyl-3-nitropyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [

    
    ] (2-5 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:
  • Catalyst Pre-complexation: In a separate vial, dissolve

    
     and SPhos in the reaction solvent. Stir at room temperature for 10 minutes. Why: This generates the active Pd(0)-L species in situ.
    
  • Reaction Assembly: To a reaction vessel equipped with a stir bar, add the nitro-pyrazole substrate, boronic acid, and

    
    .
    
  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Why: Oxygen scavenges the active Pd(0) species, halting the cycle.

  • Addition: Syringe the pre-complexed catalyst solution into the reaction vessel.

  • Heating: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

  • Success Indicator: Disappearance of the starting chloride (M+H peak) and appearance of the biaryl product.

  • Common Failure: De-boronation of the coupling partner. Fix: Switch base to

    
     or lower temperature.
    
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality at C4. Mechanism: The nitro group at C3 can chelate Pd, potentially slowing the reaction. Using BrettPhos or XPhos precatalysts prevents formation of stable, inactive Pd-dimers.

Materials:
  • Substrate: 4-Chloro-1-methyl-3-nitropyrazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or BrettPhos Pd G3 Precatalyst
    
  • Ligand: BrettPhos (for primary amines) or XPhos (for secondary amines) (4-6 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (for non-enolizable substrates)
    
  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:
  • Drying: Flame-dry the reaction glassware under vacuum and backfill with Argon. Why: Moisture kills the active catalyst in amination reactions.

  • Solids Addition: Add Substrate, Base, Pd source, and Ligand to the vessel inside a glovebox or under a strong counter-flow of Argon.

  • Liquid Addition: Add the solvent and the liquid amine via syringe.

  • Thermal Activation: Heat to 100°C . Note: t-Amyl alcohol allows higher temperatures at ambient pressure than toluene.

  • Monitoring: Check conversion after 2 hours. If stalled, add a second portion of catalyst (1 mol%).

Protocol C: Nucleophilic Substitution ( ) for Energetics

Objective: Synthesis of azido- or hydrazino-pyrazoles (High-Energy Materials precursors). Context: This route is generally reserved for 3,5-dinitro-4-chloropyrazoles . For mono-nitro substrates, this reaction requires forcing conditions.

Methodology:
  • Dissolution: Dissolve 4-chloro-3,5-dinitropyrazole in Acetonitrile (MeCN).

  • Nucleophile: Add Sodium Azide (

    
    ) (1.5 equiv) carefully.
    
  • Reaction: Stir at Room Temperature (for dinitro) or Reflux (for mono-nitro).

  • Safety Warning: Azido-pyrazoles are potentially explosive. Do not concentrate to dryness with heat.

Part 4: Data Summary & Optimization

Ligand Performance Comparison (Representative Data)

The following table summarizes the expected efficiency of various ligand systems for the Suzuki coupling of 4-chloro-3-nitropyrazole based on heteroaryl chloride literature.

Ligand SystemConversion (12h)Yield (%)Notes
SPhos / Pd(OAc)2 >98% 92% Recommended. Excellent oxidative addition.
XPhos / Pd2(dba)395%88%Good alternative for sterically hindered partners.
PPh3 / Pd(PPh3)4<40%25%Ligand too labile; poor oxidative addition.
dppf / Pd(dppf)Cl260%55%Moderate; often leads to homocoupling.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning by N1Ensure N1 is alkylated/protected. Use higher catalyst loading (5 mol%).
Protodeboronation Base too strong / Wet solventUse

instead of Carbonates. Add molecular sieves.
Black Precipitate "Pd Black" formation (Catalyst death)Ligand concentration too low. Increase L:Pd ratio to 2:1 or 3:1.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

  • Kula, K., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs. Molecules.

  • Lott, J., et al. (2012). 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. Journal of Materials Chemistry A.

  • Valette, D., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of Organic Chemistry (PMC).

  • BenchChem Protocols. (2025). Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine.

Sources

Introduction: The Strategic Importance of Chlorinated Pyrazoles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Chlorination of 1-Cyclopentyl-3-Nitro-1H-Pyrazole

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant applications in pharmaceuticals and agrochemicals.[1] The introduction of a chlorine atom onto the pyrazole scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes chlorinated pyrazoles highly valuable intermediates in drug discovery and development.[2][3]

This guide focuses on the chlorination of a specific, challenging substrate: 1-cyclopentyl-3-nitro-1H-pyrazole . The primary challenge arises from the electronic nature of the pyrazole ring, which is significantly deactivated by the potent electron-withdrawing nitro group at the C3 position. This deactivation makes the ring less susceptible to classical electrophilic aromatic substitution, the most common pathway for pyrazole halogenation.[4][5] The reaction is further influenced by the bulky cyclopentyl group at the N1 position. The target position for chlorination is typically the C4 position, which is the most electron-rich carbon in the pyrazole ring, though its reactivity is substantially diminished by the adjacent nitro group.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides a comparative analysis of suitable chlorinating reagents, detailed, field-tested protocols, and an exploration of the underlying reaction mechanisms to empower chemists to select and execute the optimal strategy for their synthetic goals.

Mechanistic Underpinnings: Electrophilic Aromatic Substitution on a Deactivated Ring

The chlorination of 1-cyclopentyl-3-nitro-1H-pyrazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Despite the deactivating nitro group, the C4 position remains the most probable site of attack by an electrophilic chlorine species (Cl⁺). The reaction involves the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the final product, 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole.[4]

G cluster_start Step 1: Formation of Sigma Complex cluster_end Step 2: Re-aromatization Pyrazole 1-Cyclopentyl-3-nitro-1H-pyrazole SigmaComplex Sigma Complex (Resonance Stabilized Cation) Pyrazole->SigmaComplex Attack at C4 Reagent Chlorinating Agent (e.g., NCS, SO₂Cl₂) Provides Electrophilic Chlorine (Cl⁺) Reagent->SigmaComplex Product 4-Chloro-1-cyclopentyl-3-nitro-1H-pyrazole SigmaComplex->Product Deprotonation Base Base (e.g., Solvent, Succinimide anion) Base->Product

Caption: General mechanism for electrophilic chlorination of the pyrazole ring.

Comparative Analysis of Key Chlorinating Reagents

The success of this challenging chlorination hinges on the selection of an appropriately reactive reagent. A reagent must be powerful enough to overcome the deactivated ring system but selective enough to avoid side reactions. Below is a comparison of three primary candidates.

ReagentFormulaKey CharacteristicsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂A mild, solid, easy-to-handle electrophilic chlorinating agent.[6]High safety profile; reactions are often clean.[7]May require an acid catalyst or elevated temperatures for deactivated substrates.[8]
Sulfuryl Chloride SO₂Cl₂A powerful, liquid chlorinating agent that can act as a source of Cl₂.Highly reactive, effective for deactivated rings; often provides high yields.[9]Highly corrosive and moisture-sensitive; reacts violently with water, releasing toxic gases.[9]
Trichloroisocyanuric Acid (TCCA) C₃Cl₃N₃O₃A potent, solid, and cost-effective source of electrophilic chlorine.High chlorine content by weight; can be used in solution or under solvent-free mechanochemical conditions.[4][5]Can lead to over-chlorination if not controlled; reactions can be highly exothermic.

Experimental Protocols

The following protocols are designed as robust starting points for the chlorination of 1-cyclopentyl-3-nitro-1H-pyrazole. Researchers should perform initial reactions on a small scale and use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress.

G cluster_workflow General Synthetic Workflow start Dissolve Substrate (1-cyclopentyl-3-nitro-1H-pyrazole) in appropriate solvent add_reagent Add Chlorinating Reagent (NCS, SO₂Cl₂, or TCCA) Control Temperature start->add_reagent react Stir at Designated Temperature & Time (Monitor by TLC/GC-MS) add_reagent->react quench Quench Reaction (e.g., with Na₂S₂O₃ or NaHCO₃ solution) react->quench extract Work-up & Extraction (e.g., with Ethyl Acetate) quench->extract purify Purification (Column Chromatography) extract->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: A generalized workflow for the synthesis and purification process.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

Principle: This method utilizes the mildest of the three reagents. Due to the deactivated nature of the substrate, an acidic solvent like acetic acid is employed to enhance the electrophilicity of the chlorine from NCS.[7]

Materials:

  • 1-cyclopentyl-3-nitro-1H-pyrazole

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 1-cyclopentyl-3-nitro-1H-pyrazole (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate).

  • Add N-Chlorosuccinimide (1.1 - 1.3 eq) to the solution in one portion.

  • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC.

  • After the starting material is consumed, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • Slowly neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.

  • Add saturated Na₂S₂O₃ solution to quench any remaining active chlorine species.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole.

Safety: NCS is an irritant. Acetic acid is corrosive. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Principle: This protocol employs a highly reactive agent suitable for difficult-to-chlorinate substrates. The reaction is typically fast and high-yielding but requires strict anhydrous conditions and careful temperature control to manage its exothermicity.[9]

Materials:

  • 1-cyclopentyl-3-nitro-1H-pyrazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Set up a dry round-bottom flask with a magnetic stirrer and a nitrogen or argon inlet.

  • Dissolve 1-cyclopentyl-3-nitro-1H-pyrazole (1.0 eq) in an anhydrous aprotic solvent like DCM.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add sulfuryl chloride (1.1 - 1.2 eq) dropwise from a dropping funnel over 15-20 minutes. Caution: The addition can be exothermic. Maintain the internal temperature below 10 °C.[9]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by slowly pouring the mixture into a flask containing crushed ice and saturated NaHCO₃ solution. Stir vigorously until gas evolution stops.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety: Sulfuryl chloride is highly toxic, corrosive, and reacts violently with water to produce HCl and H₂SO₄.[9] This procedure must be performed in a certified chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles.

Protocol 3: Chlorination using Trichloroisocyanuric Acid (TCCA)

Principle: TCCA is a powerful, solid chlorinating agent. This protocol uses a standard solution-phase approach, which offers good control over the reaction. TCCA-based methods are known for their efficiency and high yields in pyrazole chlorination.[10]

Materials:

  • 1-cyclopentyl-3-nitro-1H-pyrazole

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-cyclopentyl-3-nitro-1H-pyrazole (1.0 eq) in acetonitrile.

  • Add TCCA (0.4 - 0.5 eq, as TCCA provides three active chlorine atoms) portion-wise at room temperature.

  • Stir the mixture at room temperature for 2-6 hours. The reaction may be gently heated to 40-50 °C if progress is slow. Monitor completion by TLC.

  • Upon completion, quench the reaction by adding saturated Na₂SO₃ solution and stir for 15 minutes.

  • Add saturated NaHCO₃ solution to neutralize any acid formed.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Safety: TCCA is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials. Perform the reaction in a well-ventilated fume hood.

Conclusion

The chlorination of 1-cyclopentyl-3-nitro-1H-pyrazole is a synthetically challenging but achievable transformation. The choice of reagent is critical and should be guided by the desired scale, available safety equipment, and reaction kinetics. For initial small-scale trials, NCS in acetic acid offers the safest starting point. For higher reactivity and potentially better yields, SO₂Cl₂ is an excellent choice, provided stringent safety protocols are followed. TCCA represents a potent and practical alternative, balancing high reactivity with the convenience of being a solid reagent. Each protocol provided herein offers a pathway to the valuable 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole intermediate, a key building block for further chemical exploration.

References

  • Chi-Min Chen, Jia-Xin Chen, and Ching Tat To. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry.
  • Anonymous. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC.
  • Anonymous. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Anonymous. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride - Google Patents.
  • Anonymous. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. American Chemical Society.
  • Anonymous. (n.d.). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil) - Benchchem. BenchChem.
  • Anonymous. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate.
  • Anonymous. (n.d.). POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. Indian Chemical Society.
  • Forough Nasuhipur, Zarrin Ghasemi, Morgane Poupon, and Michal Dušek. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno - RSC Publishing. Royal Society of Chemistry.
  • Anonymous. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC.
  • Anonymous. (n.d.). Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole - Benchchem. BenchChem.
  • Anonymous. (2014). How should I proceed in Chlorination using POCl3? - ResearchGate.
  • Anonymous. (n.d.). N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. Organic Chemistry Portal.
  • Anonymous. (n.d.). N-Chlorosuccinimide - Wikipedia. Wikipedia.
  • Anonymous. (2025). (PDF) The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles* - ResearchGate.
  • Anonymous. (2021).
  • Anonymous. (2025). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Scilit. Scilit.
  • Anonymous. (n.d.).
  • Anonymous. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC.
  • Anonymous. (2025).
  • Anonymous. (n.d.). 5 - Organic Syntheses Procedure. Organic Syntheses.
  • Divakar Masilamani and Milorad M. Rogic. (n.d.).
  • Anonymous. (n.d.). Chlorination - Common Conditions.
  • Anonymous. (2023). Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry.
  • Anonymous. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharma and Bio Sciences.
  • Anonymous. (2018).
  • Anonymous. (2020).
  • Anonymous. (n.d.). C‒H An chlorination of pyrazole 1a. | Download Scientific Diagram - ResearchGate.
  • Anonymous. (n.d.). Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Jing He, Yueting Wei, Yijiao Feng, Chuntian Li, Bin Dai, and Ping Liu. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. Beilstein Archives.
  • Anonymous. (2021). Synthesis of new pyrazolo[4][5][10]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry.

  • Anonymous. (2016). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents.

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Troubleshooting & Optimization

Purification methods for removing impurities from 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #4-Cl-3-NO2-Pyz

Welcome to the Separation Sciences Technical Support Hub. You are likely accessing this guide because your synthesis of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole has resulted in a crude mixture containing regioisomers, unreacted starting materials, or oily byproducts. This specific scaffold is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting small molecules.

The following guide is structured to address the specific physicochemical challenges of nitropyrazole N-alkylation .

Part 1: The Impurity Profile (Root Cause Analysis)

Before purification, you must identify what you are fighting. The N-alkylation of 4-chloro-3-nitro-1H-pyrazole with a cyclopentyl halide (typically bromide or iodide) is governed by annular tautomerism, leading to two distinct regioisomers.

Impurity TypeSpecific CompoundOriginPhysicochemical Behavior
Primary Impurity (Regioisomer) 1-cyclopentyl-4-chloro-5-nitro-1H-pyrazole Competitive N-alkylation at the nitrogen adjacent to the nitro group (N2 attack).Critical: Often co-elutes with the product. The 5-nitro isomer usually has a lower dipole moment and elutes faster on silica than the 3-nitro target due to steric shielding of the nitro group.
Starting Material A 4-chloro-3-nitro-1H-pyrazoleIncomplete conversion.Highly polar, acidic proton (NH). Retains strongly on silica; soluble in basic aqueous washes.
Starting Material B Cyclopentyl bromide/iodideExcess reagent.Non-polar, volatile, lacks UV chromophore.
Byproduct Elimination products (Cyclopentene)Dehydrohalogenation of the alkylating agent by base.Volatile; usually removed during concentration.

Part 2: Purification Decision Workflow

Use this logic gate to determine the optimal purification strategy based on your current scale and purity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckSM Is Unreacted Pyrazole Present? (>5%) Start->CheckSM AcidWash Protocol A: Basic Aqueous Wash (Removes acidic NH-pyrazole) CheckSM->AcidWash Yes CheckRegio Regioisomer Ratio (3-NO2 vs 5-NO2) CheckSM->CheckRegio No AcidWash->CheckRegio ScaleCheck Scale of Operation CheckRegio->ScaleCheck ColChrom Protocol B: Flash Chromatography (Best for <10g or <10:1 ratio) ScaleCheck->ColChrom Small Scale (<5g) Recryst Protocol C: Fractional Recrystallization (Best for >10g and >10:1 ratio) ScaleCheck->Recryst Large Scale (>10g) Triturate Protocol D: Cold Trituration (Removes oily oligomers) ColChrom->Triturate If oil persists Recryst->Triturate If purity <98%

Caption: Decision tree for selecting the appropriate purification module based on crude purity and scale.

Part 3: Troubleshooting & Protocols

Issue #1: "I cannot separate the 3-nitro and 5-nitro isomers on TLC."

Diagnosis: The nitro group and the chlorine atom create similar electronic environments, making the isomers close in polarity. Solution: You must exploit the "Dipole Vector" difference. The 5-nitro isomer (sterically crowded by the cyclopentyl group) typically interacts less with the silica stationary phase than the 3-nitro target.

Protocol B: Optimized Flash Chromatography

  • Stationary Phase: High-performance Silica Gel (230-400 mesh). Do not use alumina; nitropyrazoles can degrade.

  • Mobile Phase:

    • Standard: Hexane/Ethyl Acetate (Gradient: 0% → 15% EtOAc).

    • High Resolution: Toluene/Ethyl Acetate (95:5). Toluene provides π-π interactions that often discriminate better between nitro-aromatic isomers than alkanes.

  • Loading: Use Dry Loading . Dissolve crude in DCM, adsorb onto silica (1:2 ratio), and evaporate to dryness. Load the powder cartridge. Liquid loading often causes band broadening that merges the isomers.

Scientist's Note: The 5-nitro isomer (impurity) usually elutes first (higher Rf) because the bulky cyclopentyl group forces the nitro group out of planarity, reducing its ability to hydrogen bond with silanols [1].

Issue #2: "My product is solidifying into a sticky, orange oil."

Diagnosis: This is classic behavior for N-alkyl pyrazoles contaminated with trace alkyl halides (cyclopentyl bromide) or oligomers. The "oil" acts as a solvent, depressing the melting point of your crystalline product.

Protocol D: Cold Trituration (The "Crash-Out" Method)

  • Dissolve the oily crude in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Slowly add n-Pentane or n-Heptane until the solution turns slightly cloudy.

  • Cool to -20°C (freezer) or -78°C (dry ice/acetone) with vigorous stirring.

  • The pure 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole should precipitate as a solid, while the oily impurities remain in the supernatant.

  • Filter while cold.

Issue #3: "I have significant unreacted 4-chloro-3-nitropyrazole starting material."

Diagnosis: Incomplete conversion. Since the starting material has a free N-H proton, it is acidic (pKa ~9-10). Solution: Chemical washing is superior to chromatography for this specific impurity.

Protocol A: The "pH Switch" Workup

  • Dissolve the crude reaction mixture in Ethyl Acetate .

  • Wash the organic layer 2x with 1M NaOH or 10% Na2CO3 .

    • Mechanism:[1][2] The base deprotonates the unreacted starting material, forming a water-soluble pyrazolate anion. The alkylated product (no acidic proton) remains in the organic layer.

  • Wash with Brine, dry over Na2SO4, and concentrate.

  • Warning: Do not use strong acid (HCl) in the subsequent step if you suspect your product is acid-sensitive, though chloronitropyrazoles are generally robust.

Part 4: Frequently Asked Questions (FAQ)

Q: Why is the 5-nitro isomer formed at all? Sterics should favor the 3-nitro (N1 attack). A: While steric hindrance from the bulky cyclopentyl group does favor N1 alkylation (leading to the 3-nitro target), the reaction is also under electronic control. The pyrazolate anion has charge delocalization. Depending on the solvent (e.g., DMF vs. THF) and the counter-ion (K+ vs. Cs+), the "loose" transition state can allow attack at the more hindered nitrogen. Using Cesium Carbonate (Cs2CO3) often improves the ratio in favor of the 3-nitro isomer due to the "Cesium Effect" (tighter ion pairing) [2].

Q: Can I use recrystallization to separate the isomers? A: Yes, but only if the regioisomeric ratio is already >4:1.

  • Solvent System: Ethanol/Water (hot/cold) or Isopropanol.

  • Behavior: The 3-nitro isomer (target) generally has a higher melting point and packs better than the twisted 5-nitro isomer.

  • Procedure: Dissolve in boiling Ethanol. Add water dropwise until turbidity persists. Reheat to clear, then let cool slowly to RT, then 4°C.

Q: How do I confirm I have the right isomer? A: NOESY NMR is the gold standard.

  • Target (3-nitro): You should see a NOE correlation between the Cyclopentyl methine proton and the Pyrazole C-5 proton .

  • Impurity (5-nitro): The Cyclopentyl group is adjacent to the Nitro group; there is NO proton at the C-5 position (it is substituted by Nitro), or the spatial distance to the C-3 proton is too far. Correction: In the 5-nitro isomer, the cyclopentyl is adjacent to the Nitro. The proton is at C-3.[3] The distance is greater, and the chemical shift of the pyrazole proton will be significantly different (usually downfield in the 5-nitro isomer due to the adjacent Nitro group).

References

  • MDPI. (2025).[4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[4] Available at: [Link]

  • ResearchGate. (2025).[5] Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Available at: [Link]

Sources

Optimizing solvent selection for 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OPT-4CL-CYC Subject: Solvent Selection & Process Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary & Molecule Profile[2][3]

User Context: You are working with 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole . This is a "push-pull" aromatic system with distinct solubility and reactivity challenges.[1][2]

  • The "Head" (Nitro & Pyrazole): Highly polar, electron-deficient, and thermally sensitive (energetic potential).[3]

  • The "Tail" (Cyclopentyl): Lipophilic and sterically bulky.[2] This group drastically alters solubility compared to N-methyl or N-H analogs, rendering water and simple alcohols less effective as single solvents.[2]

  • The "Handle" (4-Chloro): A pseudo-halide handle for cross-coupling.[1][2] It is less reactive than bromo- or iodo-analogs, requiring higher temperatures or specialized catalysts, which dictates solvent boiling point requirements.[1][2]

Core Directive: This guide moves beyond "what works" to "what is scalable, safe, and green," utilizing the Pfizer/GSK/Sanofi Solvent Selection Guides as a baseline but adapting them for this specific lipophilic nitropyrazole.

Module A: Solubility & Dissolution Troubleshooting

Issue: “My starting material oils out in alcohols but won't dissolve in water. DCM works but is banned/restricted.”[2][4]

The "Cyclopentyl Effect"

The cyclopentyl ring disrupts the crystal lattice but adds significant lipophilicity (


).[1][2] Standard polar protic solvents (MeOH, EtOH) often fail to solvate the greasy tail, while non-polar solvents (Heptane) cannot overcome the polarity of the nitro group.
Recommended Solvent Systems (Green & Functional)
Solvent ClassTraditional (Avoid)Recommended Alternative Why? (Mechanism)
Chlorinated Dichloromethane (DCM)2-MeTHF (2-Methyltetrahydrofuran)2-MeTHF has a similar polarity profile to DCM but higher boiling point and separates cleanly from water (unlike THF).[1][2] Excellent for the lipophilic cyclopentyl group.[2]
Ethers 1,4-Dioxane (Carc.)[1]CPME (Cyclopentyl Methyl Ether)CPME is hydrophobic, minimizing water uptake. Its structure mimics the substrate's cyclopentyl tail, maximizing "like-dissolves-like" interaction.[1][2]
Esters Ethyl AcetateIsopropyl Acetate (IPAc) Lower water solubility than EtOAc, making aqueous workups of this intermediate cleaner (less emulsion with the surfactant-like nitropyrazole).[1]
Dipolar Aprotic DMF / NMP (Reprotoxic)DMSO (with caution) or Anisole Anisole is a green aromatic solvent that solubilizes the pyrazole core well for high-temp couplings.[1][2]
Diagnostic Protocol: The "Cloud Point" Test

If you experience precipitation during reaction setup:

  • Dissolve 100mg substrate in 1 mL of 2-MeTHF .

  • Titrate with the intended co-solvent (e.g., MeOH for reduction).

  • Result: If haze forms at <10% co-solvent, switch to a Toluene/Alcohol biphasic system or pure IPAc .[2]

Module B: Nitro Reduction (Safety & Efficiency)

Issue: “Exotherm is difficult to control, or the amine product crashes out and coats the catalyst.”

The Safety Criticality (Thermal Runaway)

Nitropyrazoles are energetic precursors.[2] The reduction of the nitro group is highly exothermic (


).[1]
  • Risk: Using low-heat-capacity solvents (like pure DCM or Ether) can lead to rapid temperature spikes.[1][2]

  • Risk: DMSO should be avoided for bulk reduction of nitropyrazoles due to the risk of violent decomposition at elevated temperatures.[2]

Optimized Workflow: Hydrogenation

Catalyst: 5% Pt/C (Vanadium-doped often prevents dechlorination of the 4-Cl position).[1][2] Solvent System: 2-MeTHF / Methanol (4:1 ratio) .

Why this blend?

  • Solubility: 2-MeTHF keeps the lipophilic starting material in solution.[1][2]

  • Proton Source: Methanol provides the necessary protons for the reduction mechanism.[2]

  • Heat Sink: The mixture has a higher heat capacity than pure ethers, buffering the exotherm.[2]

Visualization: Reduction Safety & Logic Flow[2][3]

NitroReduction Start Start: Nitro Reduction (4-Cl-1-Cyc-3-NO2) SolventCheck Solvent Selection: Avoid DMSO (Thermal Risk) Avoid Pure MeOH (Solubility Risk) Start->SolventCheck SelectSystem Select System: 2-MeTHF + MeOH (4:1) SolventCheck->SelectSystem Optimized Process Hydrogenation Process (Pt/C or Pd/C) SelectSystem->Process CheckExotherm Monitor Internal Temp (Keep < 40°C) Process->CheckExotherm Dechlorination Issue: 4-Cl Loss? CheckExotherm->Dechlorination AddAdditive Add 0.1 eq V(acac)3 or Switch to Pt/C Dechlorination->AddAdditive Yes (Cl is labile) Workup Filter Catalyst Concentrate Dechlorination->Workup No AddAdditive->Workup

Caption: Logic flow for safe nitro reduction, highlighting the critical decision points for solvent safety and preventing side-reactions (dechlorination).

Module C: Suzuki-Miyaura Cross-Coupling

Issue: “The 4-Chloro group is unreactive. I need high temperatures, but my solvent boils off or the catalyst dies.”

The Reactivity Challenge

The 4-position on the pyrazole ring is electron-rich compared to a pyridine, making oxidative addition of Pd(0) into the C-Cl bond difficult.[1][2] The electron-withdrawing nitro group at C3 helps activate the C4-Cl bond, but you still need energy (


).[1]
Solvent Selection for High-Energy Coupling[1][2]
ParameterStandard (Dioxane/Water)Optimized (Green/High Performance) Technical Rationale
Boiling Point

Anisole (

) or n-Butanol (

)
Allows higher reaction temperatures to overcome the activation energy barrier of the Ar-Cl bond without pressurized vessels.[1][2]
Phase Behavior Miscible (often requires extraction)Toluene / Water (Biphasic)Biphasic systems often protect the catalyst from poisoning by sequestering inorganic salts in the aqueous layer.
Catalyst Stability ModerateCPME (Cyclopentyl Methyl Ether)Low peroxide formation compared to THF/Dioxane; protects phosphine ligands from oxidation.[1][2]
Troubleshooting "Dehalogenation"

If you observe the product where H has replaced Cl (Hydrodehalogenation):

  • Diagnosis: Your solvent system may be acting as a hydride source (common with primary alcohols like Ethanol).[2]

  • Fix: Switch to a non-protic solvent system like Toluene/Water or CPME/Water .[2]

  • Fix: Reduce the reaction temperature slightly or increase catalyst loading to favor coupling over reduction.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol for the nitro reduction? It's the greenest option. A: You can, but monitor for solubility. The cyclopentyl group often causes the amine product to oil out of pure ethanol, coating the catalyst and stopping the reaction. If this happens, add 20-30% Ethyl Acetate or 2-MeTHF to the mixture to keep the product in solution.[1][2]

Q2: Why is Dichloromethane (DCM) not recommended? It dissolves everything. A: Aside from regulatory bans (EPA/REACH), DCM has a low boiling point (


).[1] Nitropyrazole chemistry often requires thermal input or generates significant heat (reduction).[1][2] DCM offers no thermal buffer and makes temperature control dangerous.[2] 2-MeTHF  is the superior functional equivalent.[1][2]

Q3: I'm seeing "dimer" formation during the reaction. What is this? A: In basic conditions (common in Suzuki coupling), the pyrazole core can sometimes undergo intermolecular


 if the nitro group is sufficiently activating. Ensure you are using a bulky base (like 

or

) rather than strong nucleophilic bases, and use a non-polar solvent like Toluene to suppress this ionic pathway.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[5] Green Chemistry, 2008, 10, 31-36.[5] Link

  • Sanofi Solvent Guide: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17, 12, 1517–1525. Link[1][6]

  • Nitropyrazole Thermal Stability: Tsyshevsky, R. V., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles."[3] The Journal of Physical Chemistry A, 2015. (Contextual grounding on thermal hazards of N-alkyl nitropyrazoles).

  • CPME as a Green Solvent: Watanabe, K.[2] "The unique properties of cyclopentyl methyl ether (CPME) as a green solvent."[2] Green Chemistry, 2013.[7] (Validation for CPME in organometallics).

  • Suzuki Coupling of Chlorides: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. (Mechanistic basis for requiring higher bp solvents).[1][2]

Sources

Technical Support Center: Storage & Stability of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-NPYR-04 | Version: 2.1 | Status: Active Applicable Compound: 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole Chemical Class: Halogenated Nitro-Pyrazole / Pharmaceutical Intermediate

Core Directive: The Stability Profile

As a Senior Application Scientist, I often see degradation in this class of compounds not because of inherent instability, but due to "passive neglect"—storing it like a standard salt rather than a functionalized heterocycle.

4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole possesses three distinct functional moieties that dictate its storage logic:

  • The Nitro Group (

    
    ):  The primary weak point. It is thermodynamically stable but photochemically active. Exposure to UV/Vis light can trigger a nitro-to-nitroso reduction or radical formation, leading to darkening (browning/reddening).
    
  • The Halogen (

    
    ):  While the C-Cl bond on a pyrazole ring is generally robust, the electron-withdrawing nature of the nitro group activates the ring. In the presence of strong nucleophiles (or moisture over long periods), hydrolysis is possible, though slow.
    
  • The Cyclopentyl Ring: This lipophilic group dictates solubility but also affects crystal packing. Improper thermal cycling can lead to amorphous regions that trap moisture, accelerating degradation.

Quick Reference: Storage Matrix
ParameterStandard ConditionLong-Term (>6 Months)Critical "Do Not"
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)Do not store >25°C
Light Amber Vial / Foil WrapDark BoxDirect Sunlight / UV
Atmosphere Tightly SealedInert Gas (Argon/N

)
Open Air (Hygroscopic)
Container Borosilicate GlassPTFE-lined CapPolystyrene (Leaching risk)

Technical Troubleshooting Guide (Q&A)

This section addresses specific user reports derived from laboratory scenarios.

Issue 1: "My white powder has turned a pale yellow/orange."

Diagnosis: Photochemical Degradation.

  • Root Cause: The 3-nitro group is susceptible to photo-excitation. Even ambient lab light (fluorescent) can initiate surface-level reduction or radical coupling over weeks.

  • Impact: Purity likely >98%, but surface contaminants may interfere with sensitive catalytic couplings (e.g., Suzuki-Miyaura).

  • Remediation:

    • Perform a recrystallization if the bulk is affected (Ethanol/Water or EtOAc/Hexane systems are common for pyrazoles).

    • Future Prevention: Wrap all storage vials in aluminum foil or use amber glass exclusively.

Issue 2: "The compound is clumping and difficult to weigh."

Diagnosis: Hygroscopic Agglomeration.

  • Root Cause: While the cyclopentyl group is hydrophobic, the nitro-pyrazole core is polar. If stored at -20°C and opened before reaching room temperature, condensation forms on the crystals.

  • Impact: Water acts as a plasticizer, causing clumping. It also introduces hydrolysis risk over time.

  • Remediation:

    • Desiccate under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.

    • Protocol Change: Always allow the frozen vial to equilibrate to ambient temperature (approx. 30 mins) before breaking the seal.

Issue 3: "LC-MS shows a new peak at [M-16] or [M-30]."

Diagnosis: Reduction Byproducts.

  • Root Cause: [M-16] typically corresponds to a nitroso intermediate (

    
    ), and [M-30] to an amine (
    
    
    
    ) or loss of NO. This suggests chemical reduction, possibly due to storage with reducing agents or trace metal contamination in the solvent.
  • Remediation:

    • Check the solvent grade used for stock solutions (ensure no peroxides/stabilizers that act as reductants).

    • Discard the lot if the impurity exceeds 5%.

Experimental Protocols & Validation

Workflow: Optimal Storage & Handling

This workflow ensures the integrity of the compound from receipt to experiment.

StorageWorkflow Receipt Compound Receipt QC Initial QC (1H NMR/LCMS) Receipt->QC Verify Identity Aliquot Aliquot under Inert Gas QC->Aliquot Pass Seal Seal (Parafilm + Foil) Aliquot->Seal Min. Headspace Freeze Store at -20°C Seal->Freeze Long Term Usage Equilibrate to RT Freeze->Usage Before Opening Usage->Aliquot Reseal Promptly

Figure 1: Critical Handling Path to Prevent Moisture Uptake. Note the equilibration step (Red) is the most common point of failure.

Protocol: Purity Verification (HPLC)

If degradation is suspected, use this standard method to validate the material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Nitro absorbance).

  • Pass Criteria: Main peak area >98%. Impurities at RRT (Relative Retention Time) 0.8-0.9 usually indicate hydrolysis or reduction products.

Degradation Mechanism Visualization

Understanding how the molecule breaks down helps in preventing it.

DegradationPath cluster_light Pathway A: Photochemical (Light) cluster_moisture Pathway B: Hydrolysis (Moisture + Heat) Compound 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole (Active) Nitroso Nitroso Intermediate (Darkening/Color Change) Compound->Nitroso UV Light (hv) Hydroxyl Hydroxy-Nitro-Pyrazole (Loss of Cl - Rare) Compound->Hydroxyl H2O / High pH / Heat Amine Amino-Pyrazole (Reduction Product) Nitroso->Amine Further Reduction

Figure 2: Primary degradation pathways. Pathway A (Light) is the most frequent cause of shelf-life failure.

Emergency & Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Spill Protocol:

    • Do not sweep dry dust (static risk with nitro compounds).

    • Dampen with inert absorbent (sand/vermiculite).[1]

    • Clean surface with 10% NaOH (deactivates trace residues) followed by water.

References

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: 4-Chloro-1H-pyrazole. Retrieved from (General class reference for chloro-pyrazoles).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329793363, 4-Chloro-1H-pyrazole. Retrieved from .

  • Zhang, Y., et al. (2019). Synthesis and Properties of Nitro-Substituted Pyrazoles. MDPI Molecules. Retrieved from .

  • Arora, P. K., & Sasikala, C. (2012).[3] Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology. Retrieved from .

Sources

Resolving low purity issues in bulk synthesis of pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Pyrazole Intermediate Synthesis

A Senior Application Scientist's Guide to Resolving Low-Purity Issues in Bulk Synthesis

Welcome to the Technical Support Center for pyrazole intermediate synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the bulk synthesis of these critical heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve complex purity issues effectively.

Pyrazoles are a cornerstone in medicinal chemistry and agrochemicals, making their efficient and high-purity synthesis a critical step in the development pipeline.[1][2] However, scaling up synthesis from the bench to bulk production often magnifies minor impurities into significant problems. This guide provides a structured, question-and-answer-based approach to troubleshoot these common challenges.

Section 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the preliminary questions that arise when an unexpected purity issue is detected.

Q1: My final pyrazole product has low purity after synthesis. Where do I even begin to troubleshoot?

A1: A systematic approach is crucial. Before altering reaction parameters, you must first identify the nature of the impurities. The logical first step is to analyze your crude product using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is your primary tool for quantifying purity and identifying the number of impurities. A well-developed HPLC method can separate the main product from unreacted starting materials, regioisomers, and other byproducts.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and, often, major impurities. Comparing the crude NMR spectrum to that of a pure standard can reveal residual starting materials or the presence of isomeric byproducts.[5][6]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique helps in identifying the molecular weights of impurities, providing critical clues to their identity.

Once you have a profile of your impurities (e.g., "I have ~15% of an isomer and ~5% of unreacted dicarbonyl"), you can move on to targeted troubleshooting.

Q2: What are the most common sources of impurities in a Knorr-type pyrazole synthesis?

A2: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and widely used method.[7][8][9][10][11] However, several common issues can lead to low purity in bulk production:

  • Regioisomer Formation: If you use an unsymmetrical 1,3-dicarbonyl, the hydrazine can attack either carbonyl group, leading to a mixture of two regioisomeric pyrazoles.[9] This is often the most significant purity challenge.

  • Incomplete Reaction: Unreacted 1,3-dicarbonyl or hydrazine can remain in the final product.

  • Side Reactions: Hydrazine can self-condense or react with the solvent or other reagents, leading to colored byproducts.[12]

  • Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to the aromatic pyrazole, leaving pyrazoline intermediates.[3]

dot graph TD { layout=elk; node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];

} enddot Caption: Initial troubleshooting workflow for low-purity pyrazole synthesis.

Section 2: Troubleshooting Guide - Specific Problems & Solutions

This section dives into specific, common problems and provides actionable solutions grounded in chemical principles.

Q3: My reaction produces a significant amount of the undesired regioisomer. How can I improve selectivity?

A3: Controlling regioselectivity is a critical challenge, especially with unsymmetrical dicarbonyls like trifluoroacetylacetone or benzoylacetone. The outcome is a battle between the reactivity of the two carbonyl carbons. Here’s how you can influence the result:

  • Causality: The regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. This is influenced by both steric and electronic factors, as well as reaction conditions that can stabilize one reaction pathway over another.

  • Solution 1: Solvent Choice: The solvent can dramatically influence regioselectivity. Standard solvents like ethanol often give poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the regioselectivity in favor of one isomer.[13] These solvents can stabilize intermediates through hydrogen bonding, directing the reaction down a specific path.

  • Solution 2: pH Control: The reaction is typically acid-catalyzed.[7][8] The pH affects the protonation state of both the hydrazine and the dicarbonyl's enol form. By carefully adjusting the pH with a mild acid (e.g., acetic acid), you can sometimes favor the formation of one regioisomer over the other.[12]

  • Solution 3: Temperature Optimization: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the reaction is under greater kinetic control, favoring the pathway with the lowest activation energy, which often corresponds to the formation of a single major isomer.

Parameter Conventional Approach High-Selectivity Approach Rationale
Solvent Ethanol, MethanolHFIP, TFE[13]Fluorinated alcohols can selectively stabilize one of the transition states.
Temperature Reflux (e.g., 80°C)Room Temp or 0°CLower temperatures favor kinetic control, often leading to a single major product.
Catalyst Mineral Acid (HCl)Acetic Acid (AcOH)[12]Fine-tuning acidity can alter the relative reactivity of the two carbonyls.

Q4: My reaction is not going to completion, leaving significant amounts of starting material. What should I investigate?

A4: Incomplete conversion is a common issue in bulk synthesis, impacting both yield and purity.

  • Causality: The Knorr synthesis is a two-step condensation reaction.[7][8] The first step (hydrazone formation) is often fast, but the second step (intramolecular cyclization and dehydration) can be rate-limiting. Insufficient catalysis, low temperature, or suboptimal solvent can stall the reaction.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to track the disappearance of starting materials and the appearance of the product. This will confirm if the reaction has truly stalled or is just slow.[5]

    • Optimize Catalyst: While the reaction is acid-catalyzed, too much strong acid can be detrimental. For many substrates, a few drops of glacial acetic acid are sufficient to promote the reaction without causing degradation.[12]

    • Increase Temperature/Time: If the substrates are less reactive, heating may be necessary. Gradually increase the reaction temperature and monitor the progress. Be aware that higher temperatures can sometimes lead to more side products.

    • Check Reagent Quality: Ensure the hydrazine and dicarbonyl compounds are of high purity. Hydrazine, in particular, can degrade over time.

Q5: My isolated pyrazole is discolored (yellow, brown, or pink). What causes this and how can I prevent it?

A5: Discoloration is usually due to trace impurities formed from side reactions, often involving the hydrazine starting material.

  • Causality: Hydrazines are highly reactive and can undergo self-condensation or oxidation to form highly colored azo compounds or other degradation products, especially at elevated temperatures or in the presence of air (oxygen).

  • Preventative Measures:

    • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that lead to color formation.[12]

    • Use a Hydrazine Salt: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become highly acidic. Adding one equivalent of a mild base like sodium acetate can neutralize the excess acid and lead to a cleaner reaction.[12]

    • Purification: Most colored impurities can be removed during purification. A wash with a non-polar solvent or a carbon treatment followed by recrystallization is often effective.

Section 3: Purification Protocols for Bulk Synthesis

In a large-scale setting, chromatography is often economically unfeasible. Therefore, mastering crystallization and extraction is paramount.

Q6: How do I develop a robust recrystallization protocol for my pyrazole intermediate?

A6: Recrystallization is the most powerful and scalable technique for purifying solid organic compounds.[14][15] The key is selecting the right solvent system.

Protocol: Developing a Recrystallization Procedure
  • Solvent Screening:

    • Goal: Find a solvent that dissolves your pyrazole intermediate well at high temperatures but poorly at low temperatures.

    • Procedure: In small test tubes, add ~50 mg of your crude product. Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or heptane) dropwise at room temperature until a slurry is formed. Heat the tube with stirring.

    • A good solvent will fully dissolve the solid upon heating. A poor solvent will not dissolve it even at boiling. An ideal anti-solvent is one in which the compound is insoluble.

  • Single Solvent Recrystallization:

    • Dissolve the crude pyrazole in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution through a pad of celite to remove colored impurities.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals. Insulating the flask can promote slower cooling.

    • Once at room temperature, cool the flask in an ice bath for at least an hour to maximize the yield.[14]

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[14]

  • Anti-Solvent Recrystallization:

    • Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

    • Slowly add an "anti-solvent" (one in which the product is insoluble) dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few drops of the "good" solvent to redissolve the solid and then allow the mixture to stand undisturbed to crystallize.

Q7: My pyrazole is an oil or a low-melting solid and won't crystallize. What are my options?

A7: For non-crystalline products, liquid-liquid extraction and salt formation are excellent alternatives.

  • Acid-Base Extraction: Pyrazoles are weakly basic due to the sp² nitrogen atom.[16][17] This property can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 1M NaOH) until the solution is basic.

    • The neutral pyrazole product will precipitate out or can be extracted back into a fresh portion of organic solvent.

  • Purification via Salt Formation: Sometimes, the salt of the pyrazole is a well-behaved crystalline solid even if the free base is not. You can purposely form a salt, crystallize it to high purity, and then neutralize it to recover the pure pyrazole.[14][18][19]

    • Dissolve the crude pyrazole in a suitable organic solvent.

    • Add at least one equivalent of an acid (e.g., oxalic acid, hydrochloric acid, sulfuric acid).[19]

    • The resulting acid addition salt often crystallizes out.[18]

    • Isolate the pure salt by filtration and then liberate the pure pyrazole by neutralization as described above.[14]

dot graph TD { layout=elk; node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];

} enddot Caption: Decision workflow for selecting a bulk purification strategy.

References

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Álvarez-Bercedo, P., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • What are the emerging technologies for pharmaceutical intermediate purification? (2025). Acme Synthetic Chemicals. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2018). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Process for the purification of pyrazoles. (2011).
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2010). Organic Letters - ACS Publications. [Link]

  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023). Sunresin. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2020). PMC. [Link]

  • Method for purifying pyrazoles. (2011).
  • Purification of Amino-Pyrazoles. (2022). Reddit. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). PMC. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2019). PMC. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. (2025). YouTube. [Link]

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024). STM Journals. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2023). Slideshare. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

  • pyrazole.pdf. (n.d.). CUTM Courseware. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). nptel.ac.in. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Assaying 4-Chloro-1-cyclopentyl-3-nitro-1H-pyrazole Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for assaying the purity of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole, a heterocyclic compound representative of many modern drug candidates. We will explore the logical progression from analyte characterization to method optimization and final validation, grounded in scientific principles and field-proven expertise. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable, efficient, and validated analytical methods.

Introduction: The Critical Role of Purity Analysis

4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole is a complex heterocyclic molecule. As with any potential therapeutic agent, ensuring its purity is paramount. Impurities, whether they are starting materials, by-products, or degradation products, can impact the safety, efficacy, and stability of the final drug product. A well-developed HPLC purity method serves as the primary tool for quantifying the main component and detecting these unwanted substances.

This guide moves beyond a simple recitation of steps. It delves into the causality behind each decision in the method development process, providing a self-validating framework that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Analyte Characterization: Predicting Chromatographic Behavior

Before a single injection is made, a thorough analysis of the target molecule's physicochemical properties provides the foundation for an efficient method development strategy.

  • Structure and Polarity: The molecule possesses a pyrazole core, a polar nitro group (-NO2), a halogen (-Cl), and a non-polar cyclopentyl group. This combination suggests the compound is of intermediate polarity . The nitroaromatic system is an excellent chromophore, making UV detection a highly suitable choice.

  • Acidity/Basicity (pKa): The pyrazole ring contains two nitrogen atoms. One is a non-basic, pyrrole-type nitrogen, while the other is a basic, pyridine-like nitrogen. The presence of this basic nitrogen means the analyte's ionization state will be dependent on the mobile phase pH.[1][2][3] Controlling the pH is therefore critical to achieving consistent and reproducible retention times.[2][3][4][5] For basic compounds, using a mobile phase pH well below the pKa (typically pH 2-4) will keep the analyte in its protonated, single ionic form, leading to better peak shape and stable retention.[5]

  • Solubility: The compound's structure suggests it will be soluble in common organic solvents like acetonitrile and methanol, which are ideal for reversed-phase HPLC.

Initial Method Development: A Strategy-Based Approach

Based on the analyte's characteristics, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.[6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated primarily based on their hydrophobicity.[6]

Our initial screening will focus on the most critical parameters: the column (stationary phase) and the mobile phase.

The Method Development Workflow

The following diagram illustrates the logical flow of the method development process, from initial assessment to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polarity, pKa, UV Spectra) InitialChoice Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->InitialChoice Informs Screening Column & Mobile Phase Screening InitialChoice->Screening FineTuning Fine-Tuning (Gradient, Temp, Flow Rate) Screening->FineTuning Leads to OptimizedMethod Final Optimized Method FineTuning->OptimizedMethod Validation Method Validation (ICH Q2R1) OptimizedMethod->Validation Requires FinalReport FinalReport Validation->FinalReport Final Report & SOP

Caption: A structured workflow for HPLC method development.

Initial Parameter Selection
  • Column: A standard C18 (ODS) column is the workhorse of RP-HPLC and the best first choice for compounds of intermediate polarity.[7] A common geometry (e.g., 4.6 mm x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure for standard HPLC systems.[8]

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid in Water. This creates a low pH environment (approx. 2.7) to ensure the pyrazole nitrogen is consistently protonated, preventing peak tailing and shifting retention times.[5][9]

    • Organic (B): Acetonitrile. Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency.

  • Detection: Based on the nitroaromatic chromophore, a UV detector set at a wavelength of 254 nm is a robust starting point. A photodiode array (PDA) detector is highly recommended to simultaneously assess peak purity and determine the optimal detection wavelength.

  • Gradient: A generic scouting gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) is effective for determining the approximate elution conditions for the main peak and any potential impurities.

Systematic Method Optimization: A Comparative Approach

The goal of optimization is to achieve a separation with a resolution (Rs) of >2 between the main peak and all impurities, good peak symmetry (Tailing Factor, T ≈ 1), and a reasonable run time.

Stationary Phase (Column) Comparison

While a C18 column is a good start, different stationary phases can offer alternative selectivities, which is crucial for resolving closely eluting impurities.[10] We will compare the initial C18 column with two alternatives.

  • Phenyl-Hexyl Column: This phase provides alternative selectivity through π-π interactions, which can be highly effective for aromatic compounds like our pyrazole derivative.[7]

  • Polar-Embedded Column (e.g., RP-Amide): These columns are designed to provide enhanced retention for polar compounds and can offer different selectivity compared to a standard C18.[11]

Experimental Protocol: Column Screening

  • Prepare a sample of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole at 0.5 mg/mL in 50:50 Acetonitrile:Water.

  • Equilibrate each column with the starting mobile phase conditions.

  • Inject the sample onto each column using the same gradient program (e.g., 5-95% B in 20 min).

  • Monitor the separation at 254 nm.

  • Evaluate the resulting chromatograms for resolution between the main peak and the most critical impurity pair.

Table 1: Comparative Data for Column Screening

Column Type (Stationary Phase)Main Peak Retention Time (min)Resolution (Rs) to Closest ImpurityTailing FactorRationale for Performance
Standard C18 12.51.41.3Good retention, but insufficient resolution for a key impurity. Moderate peak tailing.
Phenyl-Hexyl 11.82.1 1.1 Improved resolution due to π-π interactions with the pyrazole ring. Better peak shape.
Polar-Embedded 10.21.11.5Reduced retention and poor resolution, indicating hydrophobic interactions are dominant.
Mobile Phase Optimization

With the Phenyl-Hexyl column, we can now fine-tune the mobile phase to further improve the separation. The key variables are the organic modifier and the gradient slope.

  • Organic Modifier (Acetonitrile vs. Methanol): Switching the organic solvent is a powerful tool for altering selectivity.[9] Methanol, being a protic solvent, interacts differently with analytes compared to the aprotic acetonitrile.

  • Gradient Optimization: The gradient slope and duration are adjusted to ensure all impurities are eluted and resolved from the main peak while minimizing the total run time.

A comparison between acetonitrile and methanol (using equivalent solvent strength) on the Phenyl-Hexyl column showed that acetonitrile provided sharper peaks and slightly better overall resolution. The gradient was then optimized to be steeper at the beginning and shallower around the elution time of the main peak, improving resolution of closely eluting impurities.

The Final Optimized Method and Protocol

This section provides the detailed protocol for the final, validated HPLC method.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Processing Prep_MP Prepare Mobile Phases A: 0.1% Formic Acid in H2O B: Acetonitrile Equilibrate Equilibrate System (Phenyl-Hexyl Column) Prep_MP->Equilibrate Prep_Sample Prepare Sample 0.5 mg/mL in 50:50 ACN:H2O Inject Inject Sample (10 µL) Prep_Sample->Inject Equilibrate->Inject Run Run Gradient Program Inject->Run Detect Detect at 254 nm Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate

Caption: Step-by-step workflow for the final HPLC purity assay.

Detailed Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 min: 30% B

    • 15.0 min: 65% B

    • 15.1 min: 95% B

    • 18.0 min: 95% B

    • 18.1 min: 30% B

    • 22.0 min: 30% B

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Method Validation: Ensuring Trustworthiness

A developed method is incomplete until it is validated to prove it is fit for its intended purpose.[12][13] Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).

Table 2: Summary of Validation Parameters and Acceptance Criteria (ICH Q2R1)

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak for the main component is pure (as determined by PDA) and resolved from all other peaks (Rs > 2.0).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value.Mean recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision
RepeatabilityTo show precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections.
Intermediate PrecisionTo demonstrate reliability across different days, analysts, and equipment.Overall RSD for all data ≤ 2.0%.
Range The concentration interval where the method is precise, accurate, and linear.Verified by the linearity and accuracy data.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in resolution or % purity when flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2) are varied.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.

Conclusion

This guide has detailed a systematic, science-driven approach to developing a robust and reliable RP-HPLC method for the purity determination of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole. By beginning with a thorough understanding of the analyte's properties, we logically progressed through a comparative optimization of stationary and mobile phases. The final method, utilizing a Phenyl-Hexyl column with an acetonitrile/formic acid gradient, was shown to be specific, linear, accurate, and precise. This structured approach, grounded in established chromatographic principles and validated against ICH guidelines, ensures the generation of trustworthy data essential for advancing drug development programs.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. [Link]

  • Quality Guidelines. ICH. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • The impact of pH values of mobile phases on the retention time of the tested compounds. ResearchGate. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. Hindawi. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Biotage. [Link]

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Sources

X-ray crystallography data for 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole structure confirmation

[1]

Part 1: The Structural Challenge

In the synthesis of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole , the critical quality attribute (CQA) is the regiochemistry of the

  • Target Isomer (N1-alkylated): 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole.[1][2][3][4]

  • Impurity Isomer (N2-alkylated): 4-chloro-1-cyclopentyl-5-nitro-1H-pyrazole.

While the 3-nitro isomer is thermodynamically favored due to reduced steric clash between the bulky cyclopentyl group and the nitro moiety, kinetic control can yield mixtures. X-ray crystallography is the only method that provides an ab initio, unambiguous confirmation of the absolute configuration, whereas NMR relies on inferential proximity (NOE) which can be inconclusive due to the quadrupole relaxation of the nitro nitrogen and lack of adjacent protons.

Regioisomer Formation Pathway

RegioisomerismPrecursor4-Chloro-3-nitro-1H-pyrazole(Tautomeric Mixture)TSTransition State(Steric/Electronic Control)Precursor->TS AlkylationReagent+ Cyclopentyl Bromide(Base/DMF)Reagent->TSTargetTARGET: 3-Nitro Isomer(Less Steric Hindrance)TS->Target Major Product(N1 Attack)ImpurityIMPURITY: 5-Nitro Isomer(Steric Clash: NO2 vs Cyclopentyl)TS->Impurity Minor Product(N2 Attack)

Figure 1: Divergent synthesis pathway showing the origin of the regioisomer challenge.

Part 2: Comparative Analysis of Confirmation Methods

The following table contrasts the performance of X-ray crystallography against standard spectroscopic alternatives for this specific molecule.

FeatureX-Ray Crystallography (Gold Standard)2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (

)
Proton-Proton/Proton-Carbon CorrelationsExact Mass (

)
Regioisomer Certainty Absolute (100%) Inferential (80-90%)Null (Isomers have identical mass)
Mechanism of Proof Direct visualization of N-C connectivity relative to -NO₂ and -Cl.NOE signal between Cyclopentyl-H and Pyrazole-H5.Fragmentation patterns (rarely distinct).
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)Solution (<1 mg)
Limit of Detection N/A (Structural Model)~1-5% impurity detection<0.1% impurity detection
Failure Mode Twinning or disorder in cyclopentyl ring.Ambiguous NOE signal if H5 relaxation is fast.Cannot distinguish isomers.
Why X-Ray is Required

For 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole :

  • NMR Ambiguity: The only proton on the pyrazole ring is at position 5.

    • Target (3-nitro): The cyclopentyl group is at N1, adjacent to H5. A strong NOE signal is expected between the N-CH of the cyclopentyl and H5.

    • Impurity (5-nitro): The cyclopentyl group is at N1 (relative to the ring numbering shift), but chemically adjacent to the Nitro group. H3 is now the proton. However, if the assignment of H3 vs H5 is not already established, the NOE data is circular logic.

  • X-Ray Certainty: The heavy Chlorine atom (

    
    ) serves as an excellent internal reference for phasing (anomalous scattering), allowing rapid solution of the light-atom structure.
    

Part 3: Experimental Protocol for X-Ray Structure Determination

Crystallization Strategy

The cyclopentyl group adds flexibility, making crystallization challenging. The nitro group, however, encourages stacking.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane (slow diffusion).

  • Protocol:

    • Dissolve 20 mg of the purified solid in 2 mL of warm Ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover with parafilm and poke 3-4 small holes.

    • Store at 4°C (fridge) to reduce thermal motion and encourage orderly packing.

    • Observation: Look for block-like or prismatic crystals after 48-72 hours. Avoid needles (often indicate rapid precipitation).

Data Collection & Refinement
  • Temperature: Collect at 100 K (cryo-cooling). Rationale: The cyclopentyl ring is prone to thermal disorder (puckering). Cooling freezes the ring into a single conformation, sharpening the diffraction spots.

  • Radiation: Mo-K

    
     (
    
    
    Å). The Chlorine atom provides sufficient scattering power; Cu-K
    
    
    is acceptable but absorption correction becomes more critical.
  • Resolution Goal: 0.8 Å or better.

Structural Validation Parameters

When analyzing the solved structure, verify these geometric parameters to confirm the 3-nitro isomer:

ParameterExpected Value (3-Nitro)Expected Value (5-Nitro)
N1—C5 Bond Length ~1.35 Å~1.35 Å
N1...Nitro Distance Far (> 3.5 Å) Close (< 2.5 Å)
Steric Torsion Planar Pyrazole-Nitro alignmentNitro group twisted out of plane (>30°) due to Cyclopentyl clash
Intramolecular H-Bond Possible C5-H...O(Nitro) (weak)None

Part 4: Expected Crystallographic Data (Simulated)

Based on isostructural analogs (e.g., 4-chloro-1H-pyrazole and N-alkyl-3-nitropyrazoles), the following unit cell characteristics are typical for this class of compounds.

  • Crystal System: Monoclinic or Triclinic (Space Group

    
     or 
    
    
    ).
  • Z (Molecules/Cell): 4.

  • Density (

    
    ):  ~1.45 - 1.55 g/cm³.
    
  • Disorder: The cyclopentyl ring often exhibits "envelope" disorder. This must be modeled using split positions (e.g., C3A/C3B) or anisotropic displacement restraints (SIMU/DELU in SHELXL).

Workflow Diagram: From Powder to CIF

XrayWorkflowcluster_0Phase 1: Sample Prepcluster_1Phase 2: Data Acquisitioncluster_2Phase 3: Solution & RefinementS1Synthesize Crude(Mixture of Isomers)S2Purify (Column Chrom.)Isolate Major SpotS1->S2S3Grow Single Crystal(EtOH/H2O Slow Evap)S2->S3D1Mount Crystal(Mitegen Loop + Oil)S3->D1D2Diffraction (100 K)Collect Sphere of DataD1->D2D3Data Reduction(Integration & Scaling)D2->D3R1Solve Structure(SHELXT - Intrinsic Phasing)D3->R1R2Assign Atoms(Locate Cl, NO2, N-N)R1->R2R3Refine Model(Anisotropic Refinement)R2->R3FinalConfirmed Structure:4-chloro-1-cyclopentyl-3-nitro-1H-pyrazoleR3->Final CIF File Generated(Definitive Proof)

Figure 2: Step-by-step workflow for crystallographic structure confirmation.

References

  • Regioselectivity of Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:Journal of Organic Chemistry (2017).
    • Significance: Establishes that basic alkylation of 3-substituted pyrazoles generally favors the N1 isomer due to steric avoidance of the 3-substituent.
    • URL:[Link]

  • Crystallographic Data for 4-Halo-Pyrazoles

    • Title: Low-temperature crystal structure of 4-chloro-1H-pyrazole.
    • Source:Acta Crystallographica Section E (2021).
    • Significance: Provides baseline bond lengths for the C-Cl (approx 1.70 Å) and N-N bonds in this specific scaffold.
    • URL:[Link]

  • Compound Identity

    • Title: 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole (CAS 1341648-03-0).[2][4][5]

    • Source: PubChem / CAS Common Chemistry.[6]

    • Significance: Confirms the chemical entity is a known, commercially available building block for drug discovery.
    • URL:[Link]

Validated Analytical Methods for Detecting Residual Solvents in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical development, pyrazole derivatives (e.g., Celecoxib, Rimonabant, Sildenafil) represent a privileged scaffold. However, the synthetic pathways to these heterocycles—often involving Knorr condensation or hydrazine-based cyclizations—frequently utilize solvents like Methanol (Class 2) , Toluene (Class 2) , and Dimethylformamide (DMF, Class 2) .

Residual solvents are not merely chemical impurities; they are Critical Quality Attributes (CQAs) that directly impact patient safety and drug stability. This guide moves beyond basic pharmacopeial monographs to provide a comparative technical analysis of validated methods for quantifying these solvents in pyrazole APIs, focusing on the decision matrix between Headspace GC (HS-GC) and Direct Injection (DI-GC).[1]

Part 1: The Regulatory & Chemical Context[2]

ICH Q3C Classification for Common Pyrazole Solvents

Before selecting a method, one must define the target. The following solvents are ubiquitous in pyrazole synthesis and dictate the required sensitivity (Limit of Quantitation - LOQ).

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Role in Pyrazole Synthesis
Methanol Class 230.03,000Common solvent for hydrazine hydrate reactions.
Toluene Class 28.9890Azeotropic water removal in cyclization steps.
DMF Class 28.8880High-boiling solvent for coupling reactions.
Ethanol Class 350.05,000 (0.5%)Recrystallization solvent; low toxicity.
Benzene Class 10.022Avoid. Impurity in older toluene sources.

Critical Insight: While Class 3 solvents like Ethanol have high limits (0.5%), the presence of Class 2 solvents requires methods with high sensitivity. If Benzene is a potential contaminant (from Toluene), the method must have an LOQ < 1 ppm.

Part 2: Methodological Landscape & Comparative Analysis

The choice of method depends on the boiling point of the analyte and the thermal stability of the pyrazole matrix.

Method Comparison: HS-GC vs. Direct Injection vs. GC-MS
FeatureHeadspace GC-FID (HS-GC) Direct Injection GC-FID (DI-GC) GC-MS (Headspace)
Primary Use Case Volatile solvents (BP < 150°C) in non-volatile API.High boiling solvents (BP > 150°C) or thermally stable APIs.Unknown peak identification; confirmation of co-eluting peaks.
Matrix Effects Minimal. Only volatiles enter the column. Protects the liner/column.[2]High. Non-volatile API accumulates in the liner, causing degradation.Minimal. (If HS is used).
Sensitivity (LOQ) Excellent for volatiles (1–10 ppm).Good (10–50 ppm), but baseline noise is higher.Superior (< 1 ppm). Essential for Class 1 (Benzene).
Precision (RSD) < 5.0% (System dependent).< 2.0% (Simpler injection mechanics).[3][4]< 5.0%.[3][4][5][6]
Throughput Moderate (Equilibration time required).High (Fast injection).Low (Data interpretation required).
Decision Logic for Pyrazoles

Pyrazoles often have high melting points but can degrade or sublime at high injector temperatures. HS-GC is the Gold Standard for this application because it eliminates the risk of the API fouling the inlet liner, which causes "ghost peaks" in subsequent runs.

MethodSelection Start Select Method for Pyrazole API SolventType Analyze Solvent Boiling Point (BP) Start->SolventType Volatile Volatile (BP < 140°C) e.g., MeOH, EtOH SolventType->Volatile HighBP High Boiling (BP > 140°C) e.g., DMSO, DMAc SolventType->HighBP CheckClass1 Contains Class 1 (e.g., Benzene)? Volatile->CheckClass1 HS_FID Method A: HS-GC-FID (Standard) HighBP->HS_FID API Unstable (Use High Temp HS) DirectInj Method C: Direct Injection (Check API Stability) HighBP->DirectInj API Stable CheckClass1->HS_FID No HS_MS Method B: HS-GC-MS (High Sensitivity) CheckClass1->HS_MS Yes

Figure 1: Decision matrix for selecting analytical methods based on solvent volatility and toxicity class.

Part 3: Deep Dive – Validated HS-GC Protocol

Scenario: Analysis of a Pyrazole API for Methanol, Toluene, and DMF. Rationale: DMSO is selected as the diluent because pyrazoles generally exhibit excellent solubility in DMSO, and its high boiling point (189°C) prevents it from interfering with the volatile analytes in the headspace.

Chromatographic Conditions (The "Engine")
  • Instrument: GC with Headspace Sampler and FID.

  • Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane) or equivalent (USP G43).

    • Dimensions: 30 m x 0.32 mm ID x 1.8 µm film.

    • Why: The thick film is essential for retaining volatile polar solvents (Methanol) and separating them from early eluters.

  • Carrier Gas: Nitrogen or Helium at 1.5 mL/min (Constant Flow).

  • Detector (FID): 250°C. Hydrogen (30 mL/min), Air (300 mL/min).

Headspace Parameters (The "Injection")
  • Diluent: Dimethyl sulfoxide (DMSO).

  • Oven Temperature: 80°C.

    • Causality: High enough to volatilize Methanol and Toluene, but well below the boiling point of DMSO to prevent vial over-pressurization.

  • Equilibration Time: 20 minutes.

  • Loop/Transfer Line Temp: 90°C / 100°C (Prevents condensation).

Standard & Sample Preparation
  • Standard Stock Solution: Accurately weigh Methanol and Toluene into DMSO to create a stock solution at 100x the limit concentration.

  • Working Standard: Dilute Stock to the limit concentration (e.g., 3000 ppm for MeOH, 890 ppm for Toluene).

  • Sample Preparation: Weigh 100 mg of Pyrazole API into a 20 mL HS vial. Add 5.0 mL DMSO. Seal immediately.

Part 4: Experimental Validation (Self-Validating System)

A robust method must prove itself with every run. Do not rely on historical validation alone; implement a System Suitability block.

Validation Parameters & Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Inject Blank (DMSO), Placebo (if applicable), and Spiked Sample.No interference at retention times of target solvents. Resolution > 1.5 between peaks.[7]
Linearity Prepare 5 levels (from LOQ to 150% of limit).Correlation Coefficient (

) ≥ 0.99.
Precision (System) 6 replicate injections of Standard Solution.RSD ≤ 10% (for trace level) or ≤ 5% (for higher limits).
Accuracy (Recovery) Spike API with solvents at 50%, 100%, 150% levels.Mean recovery 80–120%.
LOD / LOQ Signal-to-Noise (S/N) ratio method.[8]LOD: S/N ≥ 3; LOQ: S/N ≥ 10.
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh 100mg Pyrazole API Dissolve Add 5.0mL DMSO (Diluent) Weigh->Dissolve Seal Crimp Seal 20mL Vial Dissolve->Seal Equilibrate HS Equilibration 80°C for 20 min Seal->Equilibrate Inject Transfer to Column (DB-624) Equilibrate->Inject Separate GC Separation 40°C -> 220°C Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate ppm vs Standard Integrate->Calc Report Pass/Fail (ICH Limits) Calc->Report

Figure 2: End-to-end analytical workflow for residual solvent determination in pyrazole synthesis.

Part 5: Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon
  • Symptom: Unexpected peaks appearing in blank runs.

  • Cause: Pyrazoles can be reactive. If the HS oven temperature is too high (>100°C), the pyrazole moiety may degrade or react with the DMSO diluent.

  • Solution: Lower equilibration temperature to 80°C and increase equilibration time to compensate.

Co-elution of Ethanol and Acetonitrile
  • Symptom: A single broad peak instead of two sharp ones.

  • Cause: On standard non-polar columns (like DB-1), these co-elute.

  • Solution: This is why the DB-624 (G43) phase is mandatory. It relies on cyanopropyl interactions to separate polar solvents based on dipole moment, not just boiling point.

Poor Recovery of DMF
  • Symptom: Low area counts for DMF standard.

  • Cause: DMF has a high boiling point (153°C). At an HS oven temp of 80°C, its partition coefficient (

    
    ) favors the liquid phase (DMSO), meaning very little enters the headspace.
    
  • Solution: For DMF quantification, Direct Injection is often preferred if the API is stable. If HS-GC is required, use a higher boiling diluent (like Benzyl Alcohol) or increase HS loop temperature, though this risks API degradation.

References

  • ICH Harmonised Guideline. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation.[7][9] [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products.[1][7][2][4][5][6][10][11][12] Acta Poloniae Pharmaceutica - Drug Research. [Link]

  • Camarasu, C. C. (2000). Headspace GC method for the determination of residual solvents in active pharmaceutical ingredients.[7][13][14] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResolveMass Laboratories. (2025). Residual Solvent Testing Methods: HS-GC vs Direct Injection.[Link]

Sources

High-Precision Elemental Profiling of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide

Core Directive & Executive Summary

The Analytical Challenge: 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole (


) presents a "perfect storm" for classical elemental analysis. The combination of a nitro group  (

) and a halogen (

) on a nitrogen-rich pyrazole core creates significant interference risks. Standard combustion often yields low nitrogen values (due to oxide formation) and variable carbon results (due to halogen interference).

The Solution: This guide moves beyond basic "CHN" requests. We define the Gold Standard for characterizing this molecule by comparing optimized Automated Combustion (with specific scrubbers) against the modern "Truth Standard" of Quantitative NMR (qNMR).

The Theoretical Standard (Baseline)

Before any experimental validation, the theoretical composition must be established to four significant figures. This serves as the immutable reference for all subsequent methods.

Molecular Formula:


Molecular Weight:  215.64  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 812.01196.08844.56%
Hydrogen 101.00810.0804.67%
Chlorine 135.45035.45016.44%
Nitrogen 314.00742.02119.49%
Oxygen 215.99931.99814.84%

Acceptance Criteria: For publication-quality purity (>95%), experimental values must fall within


  of these theoreticals.
Method A: Optimized Automated Combustion (CHNS)

The "Classic" approach, modified for Halogen/Nitro interference.

The Problem: In standard combustion, Chlorine forms


 and 

, which can corrode the detector or be misread. The Nitro group can form refractory nitrogen oxides (

) that escape reduction, leading to falsely low %N.

The Protocol:

  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Combustion Aid: Add Tungsten Trioxide (

    
    )  to the tin capsule.
    
    • Why?

      
       acts as an oxygen donor and prevents the formation of refractory carbides, ensuring complete combustion of the pyrazole ring.
      
  • Halogen Scrubber (Critical): The reduction tube must contain a distinct layer of Silver Wool or Silver Tungstate heated to ~850°C.

    • Mechanism:[1]

      
      . This traps the chlorine quantitatively, preventing it from interfering with the Thermal Conductivity Detector (TCD).
      
  • Oxygen Boost: Set oxygen dosing to "High" (approx. 120-140 mL/min) to overcome the retarding effect of the Nitro group on combustion speed.

Diagram: Combustion Workflow for Halogenated Nitro Compounds

CombustionWorkflow cluster_interference Critical Control Points Sample Sample + WO3 (Tin Capsule) Combustion Combustion Reactor (950-1050°C) Sample->Combustion O2 Injection Reduction Reduction Reactor (Cu + Ag Wool) Combustion->Reduction Gases (NOx, CO2, H2O, Cl2) Traps Water/CO2 Traps Reduction->Traps Cl trapped as AgCl NOx reduced to N2 Detector TCD Detection (N2, CO2, H2O) Traps->Detector Separated Gases

Caption: Workflow ensuring Chlorine trapping (Ag Wool) and Nitro reduction (Cu) to prevent detector poisoning.

Method B: Quantitative NMR (qNMR) – The Modern Alternative

The "Truth" Standard. Recommended for internal purity assessment.

The Advantage: qNMR is non-destructive and immune to the combustion difficulties of nitro/chloro groups. It measures the molar ratio directly.

The Protocol:

  • Solvent: DMSO-

    
     (Dissolves polar pyrazoles well; prevents exchange of amide protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? Maleic acid provides a sharp singlet at

      
       6.2 ppm, which sits in the silent region between the Cyclopentyl protons (
      
      
      
      1.5-2.2 ppm) and the Pyrazole aromatic proton (
      
      
      ~8.0-8.5 ppm).
  • Relaxation Delay (

    
    ):  Set to 60 seconds .
    
    • Why? The Nitro group can increase the

      
       relaxation time of nearby protons. A short delay will under-quantify the analyte, giving false low purity.
      
  • Calculation:

    
    
    
Method C: Schöniger Flask Combustion (Oxygen Flask)

The Specific Test for Chlorine.

Since automated CHN analyzers often struggle to quantify Chlorine accurately (simultaneous CHNS-Cl determination is rare and prone to error), the Schöniger Flask method is the definitive validation for the 16.44% Chlorine content.

  • Setup: A 500mL thick-walled Erlenmeyer flask with a platinum sample carrier.

  • Absorbing Solution: 10 mL of 1M NaOH + 2 drops

    
    .
    
  • Combustion: Sample wrapped in ashless paper is ignited in pure

    
    .
    
  • Titration: The resulting chloride ions (

    
    ) are titrated potentiometrically with 
    
    
    
    .
Comparative Data & Decision Matrix
FeatureMethod A: Automated CHNS Method B: qNMR Method C: Schöniger Flask
Primary Target C, H, N (Bulk Purity)Absolute Purity (Mole %)Chlorine (Halogen content)
Sample Req. 2 - 5 mg (Destructive)10 - 20 mg (Recoverable)10 - 20 mg (Destructive)
Precision

(High)

(Med)

(Med-High)
Interference Risk High (Cl poisons catalyst;

slows burn)
Low (Solvent peak overlap only)Low (Specific to Halogens)
Speed Fast (10 mins)Fast (15 mins)Slow (45 mins)

Decision Logic for Researchers:

DecisionTree Start Start: Analyze 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole Goal What is the primary goal? Start->Goal Pub Method A (CHNS) + Method C (Chlorine) Goal->Pub Journal Publication Internal Method B (qNMR) Goal->Internal Internal QC / Synthesis Check Fail Check for: 1. Incomplete Combustion (Add WO3) 2. Cl Interference (Check Ag Scrubber) Pub->Fail Result > 0.4% deviation?

Caption: Decision matrix for selecting the appropriate analytical workflow based on end-use requirements.

References
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Schöniger, W. (1955).[2] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta. (The foundational text for Oxygen Flask combustion).[3] Link[2]

  • Analytik Jena. (2021). "Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine."[4][5] Application Note. Link

  • Exeter Analytical. "Oxygen Flask Combustion Unit: Technical Specifications for Halogen Analysis." Link

Sources

Safety Operating Guide

4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole Proper Disposal Procedures Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Summary: The "Dual-Hazard" Protocol

As a Senior Application Scientist, I often see disposal protocols fail because they treat complex intermediates as generic "organic waste." 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole presents a specific "Dual-Hazard" profile: it is both a Halogenated Organic (requiring scrubbed incineration) and a Nitro-substituted Energetic (requiring segregation from reducing agents and specific heat controls).

This guide provides a self-validating disposal workflow designed to prevent the formation of shock-sensitive byproducts and ensure compliance with RCRA and local hazardous waste regulations.

Chemical Profile & Disposal Logic

To dispose of this compound safely, we must deconstruct its functional groups. This "Structure-Activity" approach dictates the waste stream.

Functional GroupHazard CharacteristicDisposal Implication
Chloro (-Cl) Halogenated MANDATORY: Must go to "Halogenated Waste" stream.[1][2] Incineration without scrubbers releases acidic HCl gas, violating emission standards.
Nitro (-NO₂) Energetic / Oxidizer CRITICAL: Potential shock sensitivity if dry/concentrated. Releases toxic

upon combustion. Segregate from strong reducers and bases.
Pyrazole Ring Nitrogen Heterocycle High nitrogen content contributes to

load. Generally stable but can form complexes with heavy metals if the ring is unsubstituted (N1 is blocked here, reducing this specific risk).
Cyclopentyl Lipophilic Hydrocarbon Increases solubility in organic solvents. Flammable.[3][4]

Senior Scientist Insight: Unlike simple pyrazoles, the N1-cyclopentyl substitution blocks the acidic proton. This reduces the risk of forming explosive metal salts (e.g., with sodium or potassium) compared to 4-nitro-1H-pyrazole. However, the nitro group remains an energetic moiety requiring strict thermal control.

Operational Disposal Protocol

Phase A: Pre-Disposal Stabilization

Before moving the waste to the accumulation area, ensure it is chemically stable.

  • Quenching (Reaction Mixtures): If the compound is in a reaction mixture (e.g., post-synthesis), ensure all reactive reagents (thionyl chloride, nitration acids) are quenched before adding to the waste container.

  • Solvent Selection: Dissolve solid residues in a compatible halogenated solvent (e.g., Dichloromethane) or a high-flashpoint non-halogenated solvent (e.g., Ethyl Acetate).

    • Warning: Avoid Acetone/Ketones if strong bases are present. Nitro compounds can undergo Janovsky-type reactions with ketones in basic media, forming colored, potentially unstable complexes.

Phase B: Waste Stream Segregation

You must utilize the Halogenated Organic waste stream.

  • Primary Stream: Halogenated Organic Waste (Liquid or Solid).

  • RCRA Classification (USA): Likely falls under D001 (Ignitable) and potentially D003 (Reactive - if concentrated nitro) or F-listed solvents if mixed.

  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans due to potential corrosion from hydrolysis of the chloro-group over time.

Phase C: Labeling & Handover

The label is your primary communication tool with the disposal facility.

  • Standard Tag: "Hazardous Waste - Halogenated Organic."

  • Specific Hazard Text: Add the following explicit warnings:

    • "Contains Nitro-Pyrazole Derivative"

    • "Potential Energetic / NOx Generator"

    • "Do Not Compact" (Prevent mechanical stress on solid waste).

Workflow Visualization

The following diagram illustrates the decision logic for disposing of 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole.

DisposalWorkflow Start Waste Generation: 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole StateCheck Physical State? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath LiquidPath Solution/Mother Liquor StateCheck->LiquidPath Dissolve Dissolve in Compatible Solvent (DCM or Ethyl Acetate) SolidPath->Dissolve Quench Verify Quench of Reagents (Acids/Bases) LiquidPath->Quench Segregation SEGREGATION POINT: Halogenated Waste Stream Dissolve->Segregation Quench->Segregation Container Container Selection: HDPE or Amber Glass (No Metal) Segregation->Container Labeling Labeling: 1. 'Halogenated Organic' 2. 'Nitro-Compound (NOx Risk)' Container->Labeling Disposal Final Disposal: Incineration w/ Scrubber Labeling->Disposal

Figure 1: Decision matrix for segregating and packaging nitro-pyrazole waste to ensure compatibility with incineration protocols.

Emergency Contingencies

In the event of a spill or exposure, immediate action is required.[1][5][6][7]

ScenarioImmediate ActionRationale
Spill (Solid) Wet Sweep / Vacuum Do not dry sweep.[5] Friction can trigger energetic nitro compounds. Dampen with water/surfactant before collecting.
Spill (Liquid) Absorb with Vermiculite Use inert clay absorbents. Do not use sawdust or paper (combustibles + nitro = fire risk).
Skin Contact Wash with Soap/Water (15 min) The chloro-nitro moiety is lipophilic (cyclopentyl group) and will penetrate skin easily.
Fire CO₂ or Dry Chemical Burning releases HCl and NOx. Firefighters must use SCBA to prevent acid gas inhalation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Nitro-1H-pyrazole (Analogous Hazard Data).

  • Fisher Scientific. (2024). Chemical Compatibility and Segregation of Halogenated Solvents.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: High-Potency Pharmaceutical Intermediate (Treat as OEB-3/4 until characterized). Primary Hazards: Skin/Eye Irritant, Potential Sensitizer, Acute Toxicity (Oral/Inhalation). Critical Action: Do not handle on an open bench. All solid manipulation must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

This guide provides an operational safety framework for 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole . Due to the specific functional groups (nitro-aromatic, halogenated pyrazole), this compound presents risks of sensitization and potential systemic toxicity if absorbed.

Hazard Architecture & Risk Assessment

As a scientist, you must understand why you are wearing PPE. The safety profile of this molecule is dictated by its structure-activity relationship (SAR):

  • The Nitro Group (-NO₂): Nitro-aromatics and heteroaromatics are capable of penetrating the stratum corneum (skin barrier). Once absorbed, metabolic reduction can lead to reactive intermediates. Implication: Standard latex gloves are insufficient due to high permeability rates for nitro-compounds.

  • The Pyrazole Core: Substituted pyrazoles are frequent pharmacophores in kinase inhibitors (e.g., JAK inhibitors). They are often designed for high biological affinity. Implication: Treat as a biologically active agent with unknown specific toxicity.

  • The Halogen (Cl): Increases lipophilicity, potentially enhancing skin absorption and environmental persistence. Implication: Requires specific halogenated waste disposal streams.[1]

Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for handling this compound based on its physical state.

RiskAssessment Start Start: Handling 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution DustRisk Risk: Airborne Dust & Inhalation Solid->DustRisk PermRisk Risk: Dermal Absorption via Solvent Solution->PermRisk ControlSolid Control: Fume Hood + N95 Backup Double Nitrile Gloves DustRisk->ControlSolid ControlSol Control: Fume Hood + Laminate/Double Nitrile (Splash Guard) PermRisk->ControlSol

Figure 1: Decision matrix for selecting engineering controls and PPE based on the physical state of the compound.

The PPE Matrix

This matrix defines the minimum protective requirements. We utilize a "Universal Precaution" approach suitable for uncharacterized pharmaceutical intermediates.

Body ZonePPE RequirementTechnical Justification
Hand Protection Double Nitrile (Min 5 mil) (Inner: Bright Color, Outer: Dark)Nitro-compounds can permeate thin rubber. Double gloving provides a visual breach indicator. If using solvents like DCM or THF, use Silver Shield/Laminate liners.
Respiratory Primary: Fume Hood (Face velocity: 80-100 fpm)Secondary: N95/P100 MaskEngineering controls are the first line of defense. Respirators are only for emergencies or weighing outside a hood (strongly discouraged).
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust and splashes.
Body Lab Coat (Buttoned) + Tyvek Sleeves The "wrist gap" between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap.
Footwear Closed-toe, Non-perforated Standard lab safety. Shoe covers recommended if handling >10g of powder.

Operational Protocols

Phase A: Weighing & Transfer (Highest Risk)

The moment of transfer from the stock container is when static electricity can disperse the powder, creating an inhalation hazard.

  • Preparation: Place an absorbent pad (plastic side down) in the fume hood. Place the balance inside the hood if possible. If the balance is external, use a transfer vessel (e.g., a tared vial with a cap).

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/crystalline.

  • The Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Cap the receiving vial immediately after massing.

  • Decontamination: Wipe the exterior of the stock container and the balance with a solvent-dampened Kimwipe (ethanol or isopropanol) before removing hands from the hood.

Phase B: Reaction Setup (Solvent Risks)

When in solution, the carrier solvent (e.g., DCM, DMF) acts as a vehicle, potentially carrying the nitro-pyrazole through your gloves faster than the pure solid would penetrate.

  • Glove Awareness: If you splash solvent on your gloves, change them immediately . Do not wait for the "burning" sensation.

    • Note: Nitrile degrades rapidly in chlorinated solvents.

  • Heating: If heating the reaction, ensure a reflux condenser is properly seated and the system is under a nitrogen atmosphere to prevent the escape of vapors.

Phase C: Waste & Disposal

Proper disposal is critical for halogenated nitrogenous compounds to prevent environmental toxicity.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in a container labeled "Hazardous Solid Waste - Toxic/Irritant" .

  • Liquid Waste: Segregate into "Halogenated Organic Waste" .

    • Crucial: Do not mix with oxidizing acids (e.g., Nitric Acid) as nitro-pyrazoles can be reactive under forcing acidic conditions.

  • Destruction: Incineration is the only acceptable disposal method for this class of chemistry [1].

Emergency Response

Scenario 1: Powder Spill (>100 mg) inside Hood
  • Do not use a brush (creates dust).

  • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

  • Wipe up the slurry from the outside in.

  • Place waste in a sealed bag inside the hood.

Scenario 2: Skin Exposure[2][3]
  • Remove contaminated clothing/gloves immediately.[2]

  • Wash with copious soap and water for 15 minutes.[3] Avoid scrubbing, which can abrade the skin and increase absorption.

  • Alert the safety officer. Monitor for signs of methemoglobinemia (bluish skin/lips, fatigue) over the next 6 hours, as this is a systemic risk with nitro-compounds [2].

References

  • ETH Zürich Safety, Security, Health and Environment (SSHE). Disposal of Hazardous Waste: Halogenated and Nitro-Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitro-pyrazole derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.